molecular formula C11H10N2O B132658 Caulilexin C CAS No. 30536-48-2

Caulilexin C

Cat. No.: B132658
CAS No.: 30536-48-2
M. Wt: 186.21 g/mol
InChI Key: LIJIPBYXIXTNLE-UHFFFAOYSA-N
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Description

1-Methoxy-1H-indole-3-acetonitrile is a member of indoles.
1H-Indole-3-acetonitrile, 1-methoxy- has been reported in Eutrema halophilum, Arabidopsis thaliana, and other organisms with data available.
a phytoalexin, active against the economically important pathogenic fungi Leptosphaeria maculans, Rhizoctonia solani and Sclerotinia sclerotiorum;  isolated from florets of cauliflower (Brassica oleracea var. botrytis);  structure in first source

Properties

IUPAC Name

2-(1-methoxyindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIPBYXIXTNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474661
Record name 1H-Indole-3-acetonitrile, 1-methoxy-
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30536-48-2
Record name Caulilexin C
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Record name Caulilexin C
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Record name 1H-Indole-3-acetonitrile, 1-methoxy-
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Record name CAULILEXIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methoxy-1H-indole-3-acetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040973
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Caulilexin C from Brassicaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, isolation, and structural characterization of Caulilexin C, a sulfur-containing indole phytoalexin from the Brassicaceae family. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data for professionals in natural product chemistry and drug development.

Introduction and Discovery

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to stress, including pathogen attack or abiotic elicitors. The Brassicaceae family, which includes important crops like cauliflower, broccoli, and rapeseed, is known to produce a diverse array of sulfur-containing indole phytoalexins.[1] These compounds are of significant interest due to their potential roles in plant defense and as lead compounds for pharmaceutical and agricultural applications.

This compound was first discovered along with its analogues, Caulilexin A and B, during an investigation into the phytoalexin production in florets of cauliflower (Brassica oleracea var. botrytis).[2][3] Researchers induced the production of these novel compounds through abiotic stress using UV light.[2][3] The investigation also led to the isolation of four other known phytoalexins, highlighting the complex chemical defense response of cauliflower.[2] this compound, an indole-containing phytoalexin, has demonstrated notable antifungal activity against the plant pathogen Rhizoctonia solani.[3]

Experimental Protocols

The following sections detail the methodologies employed for the elicitation, extraction, and purification of this compound from cauliflower.

Plant Material and Elicitation
  • Plant Source : Fresh florets of cauliflower (Brassica oleracea var. botrytis) are used as the primary plant material.[2][3]

  • Preparation : The florets are sliced into small pieces (approximately 5 mm thick) to increase the surface area for elicitation.

  • UV Irradiation : The sliced florets are arranged on trays and irradiated with UV light (254 nm) for a specified duration to induce the biosynthesis of phytoalexins.

  • Incubation : Following irradiation, the plant material is incubated under controlled conditions (e.g., high humidity, 20-25°C) for approximately 48-72 hours to allow for the accumulation of phytoalexins.

Extraction and Preliminary Purification
  • Solvent Extraction : The incubated cauliflower tissue is homogenized and extracted exhaustively with ethyl acetate (EtOAc).

  • Concentration : The resulting organic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : The crude extract is partitioned between hexane and aqueous methanol (e.g., 90% MeOH) to remove nonpolar constituents like lipids. The methanolic layer, containing the phytoalexins, is retained and concentrated.

Chromatographic Isolation

A multi-step chromatographic procedure is essential for the isolation of pure this compound from the complex crude extract.

  • Step 1: Flash Column Chromatography (Silica Gel)

    • Stationary Phase : Silica gel (e.g., 230-400 mesh).

    • Mobile Phase : A step gradient of ethyl acetate in hexane is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Outcome : Fractions containing this compound and other phytoalexins are pooled based on their TLC profiles.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

    • Column : A reversed-phase C18 column is commonly employed.

    • Mobile Phase : A gradient system of acetonitrile (ACN) and water is used for elution.

    • Detection : UV detector set at a wavelength suitable for indole derivatives (e.g., 220 nm or 280 nm).

    • Outcome : This step provides further purification, separating this compound from closely related compounds. Multiple HPLC steps with different solvent systems may be necessary to achieve high purity.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and structural characterization of this compound.

Table 1: Yield of Phytoalexins from UV-Elicited Cauliflower

CompoundYield (mg from 1.5 kg fresh weight)
Isalexin3.0
S-(-)-Spirobrassinin12.0
1-Methoxybrassitin8.0
Brassicanal C1.5
Caulilexin A1.0
Caulilexin B1.5
This compound 2.0
Data sourced from Pedras et al., 2006.[2]

Table 2: Spectroscopic Data for Structural Elucidation of this compound

Data TypeObservations
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass and elemental composition, crucial for determining the molecular formula.
¹H NMR (Proton NMR) Reveals the number of different types of protons and their connectivity. Key signals for the indole ring, methoxy group, and other specific protons are identified.
¹³C NMR (Carbon-13 NMR) Determines the number of different carbon environments in the molecule, confirming the carbon skeleton.
UV Spectroscopy Shows characteristic absorption maxima for the indole chromophore.
IR Spectroscopy Indicates the presence of specific functional groups within the molecule.

Visualizations: Workflows and Structures

The following diagrams illustrate the key processes and molecules involved in the study of this compound.

G cluster_0 Elicitation & Extraction cluster_1 Purification plant Cauliflower Florets (Brassica oleracea) uv UV Irradiation (254 nm) plant->uv incubate Incubation (48h) uv->incubate extract Ethyl Acetate Extraction incubate->extract crude Crude Extract extract->crude flash Silica Gel Flash Chromatography crude->flash fractions Semi-pure Fractions flash->fractions hplc Reversed-Phase HPLC fractions->hplc pure Pure this compound hplc->pure

Caption: Workflow for the isolation and purification of this compound.

G trp Tryptophan glucobrassicin Glucobrassicin (Indole Glucosinolate) trp->glucobrassicin Conserved Pathway indole_iso Indole-3-isothiocyanate glucobrassicin->indole_iso Myrosinase brassinin Brassinin indole_iso->brassinin Unknown Enzymes caulilexin_c This compound brassinin->caulilexin_c Biosynthetic Modification

References

Caulilexin C: A Technical Guide to its Chemical Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulilexin C is an indole alkaloid phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] First isolated from cauliflower (Brassica oleracea var. botrytis), it is part of the plant's sophisticated chemical defense system.[1] As a nitrile-containing indole, this compound represents an interesting scaffold for chemical and pharmacological exploration, particularly in the development of new antifungal agents. This guide provides a detailed overview of its chemical structure, a summary of its spectroscopic data based on available information, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is structurally defined as 1-methoxy-1H-indole-3-acetonitrile. The core of the molecule is an indole ring system, which is substituted at the N-1 position with a methoxy group and at the C-3 position with an acetonitrile group.

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

IUPAC Name: 2-(1-methoxyindol-3-yl)acetonitrile

CAS Number: 30536-48-2

Chemical Structure:

Caption: Chemical structure of this compound (1-methoxy-1H-indole-3-acetonitrile).

Spectroscopic Data

The definitive structural elucidation of this compound was reported by Pedras et al. in 2006, based on a combination of spectroscopic methods. While the primary literature contains the detailed NMR data, this information is not widely available in public databases. The following sections summarize the available mass spectrometry data for this compound and provide reference NMR data for the closely related parent compound, indole-3-acetonitrile.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross-section data for protonated this compound are valuable for its identification in complex mixtures.

Adduct m/z (Predicted) Predicted CCS (Ų)
[M+H]⁺187.08660139.7
[M+Na]⁺209.06854152.5

Table 1: Predicted Mass Spectrometry Data for this compound Adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound from the primary literature are not accessible through the searched databases. However, the spectroscopic data for the parent structure, indole-3-acetonitrile , provides a useful reference for interpreting the spectra of its derivatives. The following tables present known data for indole-3-acetonitrile, recorded in CDCl₃. The presence of the N-methoxy group in this compound would be expected to primarily influence the chemical shifts of the indole ring protons and carbons, particularly C-2 and C-7a, and introduce a characteristic singlet for the methoxy protons around 3.9-4.1 ppm in the ¹H NMR spectrum.

¹H NMR Data for Indole-3-acetonitrile (Reference)

Proton Chemical Shift (ppm) Multiplicity
H-1 (NH)~8.1 (br s)Broad Singlet
H-2~7.25Triplet
H-4~7.65Doublet
H-5~7.15Triplet
H-6~7.20Triplet
H-7~7.40Doublet
-CH₂-3.78Singlet

Table 2: ¹H NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[2]

¹³C NMR Data for Indole-3-acetonitrile (Reference)

Carbon Chemical Shift (ppm)
C-2123.0
C-3107.5
C-3a127.0
C-4119.9
C-5122.3
C-6120.0
C-7111.4
C-7a136.0
-CH₂-15.0
-CN117.8

Table 3: ¹³C NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[2]

Experimental Protocols

The isolation and characterization of this compound were first described as part of a broader study on phytoalexins from cauliflower. The general workflow involves stress induction to stimulate phytoalexin production, followed by extraction and chromatographic purification.

Phytoalexin Elicitation and Isolation
  • Elicitation: Florets of cauliflower (Brassica oleracea var. botrytis) are exposed to abiotic stress, specifically UV light, to induce the production of phytoalexins, including this compound.[1]

  • Extraction: The elicited plant material is subjected to solvent extraction, typically using methanol or an aqueous methanol mixture, to isolate the secondary metabolites.

  • Purification: The crude extract undergoes a series of purification steps. This involves liquid-liquid partitioning (e.g., with hexane to remove nonpolar compounds) followed by column chromatography over silica gel to separate the individual phytoalexins.[1] Fractions are monitored by techniques like TLC or HPLC.

  • Structure Determination: The purified compound's structure is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

experimental_workflow cluster_plant_prep 1. Elicitation cluster_extraction 2. Extraction & Initial Cleanup cluster_purification 3. Chromatographic Purification cluster_analysis 4. Structural Characterization start Cauliflower Florets (Brassica oleracea) uv UV Light Exposure start->uv Stress Induction extract Methanol Extraction uv->extract partition Liquid-Liquid Partitioning (e.g., vs. Hexane) extract->partition Crude Extract column Silica Gel Column Chromatography partition->column Aqueous Phase hplc HPLC Analysis column->hplc Fractions nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Structure Elucidation ms Mass Spectrometry (HRMS) hplc->ms Purity Check final This compound (Pure Compound) nmr->final

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a significant phytoalexin with a well-defined chemical structure. Its role in plant defense and its indole alkaloid framework make it a molecule of interest for further research, particularly in agrochemical and pharmaceutical development. While detailed public spectroscopic data is sparse, the established protocols for its isolation and the reference data from related compounds provide a solid foundation for researchers aiming to work with this molecule. The primary literature from Pedras et al. (2006) remains the authoritative source for its comprehensive characterization.

References

Caulilexin C: A Technical Guide on its Biological Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] As part of the plant's innate immune system, these secondary metabolites play a crucial role in disease resistance. Caulilexin C, an indole-containing phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis), has demonstrated significant antifungal activity against a range of economically important plant pathogens.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and a visualization of the potential signaling pathways involved in its induction.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound has been evaluated against several key plant pathogens. The following table summarizes the available quantitative data on its inhibitory activity.

Plant PathogenPathogen TypeHost Plant(s)This compound Concentration (mM)Mycelial Growth Inhibition (%)Reference
Leptosphaeria maculansFungusCanola, Cabbage0.5~50%[2][3]
Rhizoctonia solaniFungusVarious crops0.5100%[2][3]
Sclerotinia sclerotiorumFungusVarious crops0.5100%[2][3]

Experimental Protocols

The evaluation of this compound's antifungal activity typically involves in vitro bioassays to measure the inhibition of fungal growth. The following is a detailed methodology based on protocols used for assessing phytoalexins.

Antifungal Bioassay: Radial Growth Inhibition on Solid Medium

This method is widely used to determine the effect of a compound on the mycelial growth of filamentous fungi.

1. Fungal Cultures and Inoculum Preparation:

  • The fungal pathogens (Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum) are maintained on Potato Dextrose Agar (PDA) at 22-25°C.

  • For the assay, mycelial plugs (typically 5 mm in diameter) are excised from the leading edge of an actively growing fungal colony.

2. Preparation of Test Compound:

  • A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.

  • The stock solution is then serially diluted to achieve the desired final concentrations for the assay.

3. Poisoned Food Technique:

  • Molten PDA is cooled to approximately 45-50°C.

  • The this compound stock solution (or a dilution) is added to the molten agar to achieve the final test concentration (e.g., 0.5 mM). An equivalent amount of the solvent is added to the control plates.

  • The agar is gently mixed to ensure uniform distribution of the compound and then poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • A mycelial plug of the test fungus is placed, mycelium-side down, in the center of each agar plate (both control and this compound-amended).

  • The plates are sealed and incubated in the dark at the optimal growth temperature for the specific fungus (typically 22-25°C).

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.

Mandatory Visualizations

Signaling Pathway for Phytoalexin Induction

The biosynthesis of phytoalexins like this compound is a tightly regulated process initiated upon pathogen recognition. While the specific signaling cascade for this compound in Brassica is still under detailed investigation, a generalized pathway involving a mitogen-activated protein kinase (MAPK) cascade is well-established for phytoalexin induction in plants.

G PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR MAPKKK MAPK Kinase Kinase PRR->MAPKKK PRR->MAPKKK MAPKK MAPK Kinase MAPKKK->MAPKK MAPK MAP Kinase (e.g., MPK3/MPK6) MAPKK->MAPK WRKY WRKY Transcription Factor (e.g., WRKY33) MAPK->WRKY Phosphorylation MAPK->WRKY PBG Phytoalexin Biosynthesis Genes WRKY->PBG Precursor Precursor (e.g., Tryptophan) CaulilexinC This compound Precursor->CaulilexinC

Caption: Generalized signaling pathway for phytoalexin induction in plants.

Experimental Workflow for Antifungal Bioassay

The following diagram illustrates the key steps in the radial growth inhibition assay used to assess the antifungal activity of this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Culture 1. Fungal Culture (e.g., R. solani on PDA) PoisonedAgar 3. Prepare 'Poisoned' and Control Agar Plates Culture->PoisonedAgar Compound 2. This compound Stock Solution Compound->PoisonedAgar Inoculation 4. Inoculate Plates with Fungal Plugs PoisonedAgar->Inoculation Incubate 5. Incubate at Optimal Temperature Inoculation->Incubate Measure 6. Measure Colony Diameters Incubate->Measure Calculate 7. Calculate Percent Inhibition Measure->Calculate

Caption: Workflow of the radial growth inhibition bioassay.

Conclusion

This compound exhibits potent antifungal activity against several significant plant pathogens, highlighting its potential as a natural fungicide or a lead compound for the development of novel crop protection agents. The provided data and methodologies offer a foundation for further research into its spectrum of activity, mechanism of action, and the signaling pathways that govern its production in Brassica species. Understanding these aspects will be critical for harnessing the full potential of this compound in sustainable agriculture.

References

The Role of Caulilexin C in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a diverse array of pathogens. A key component of this defense arsenal is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress. In the Brassicaceae family, which includes economically important crops like cauliflower (Brassica oleracea var. botrytis), a variety of indole- and sulfur-containing phytoalexins play a crucial role in disease resistance. Among these, Caulilexin C, an indole-containing phytoalexin, has emerged as a significant player in the defense response of cauliflower. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant defense mechanisms, its putative biosynthetic pathway and signaling regulation, and detailed experimental protocols for its study.

This compound: An Indole Phytoalexin from Cauliflower

This compound was first isolated from cauliflower florets following elicitation with UV light.[1] It belongs to the family of indole phytoalexins, which are characterized by an indole ring structure and are known for their antifungal properties.[1][2]

Quantitative Data on Antifungal Activity

The antifungal activity of this compound has been evaluated against several economically important plant pathogenic fungi. The data from these studies are summarized below for comparative analysis.

Fungal PathogenConcentration (mM)Growth Inhibition (%)Reference
Leptosphaeria maculans0.5~50%[3]
Rhizoctonia solani0.5Strong Inhibition[3]
Sclerotinia scleriorum0.5~30%[3]

Note: "Strong inhibition" indicates significant antifungal activity as reported in the study, though a precise percentage was not provided.

Putative Biosynthesis and Signaling Pathway of this compound

While the precise biosynthetic and signaling pathways leading to this compound production in cauliflower have not been fully elucidated, a robust model can be proposed based on the well-characterized biosynthesis of camalexin, the primary phytoalexin in the closely related model plant Arabidopsis thaliana.[3][4][5]

The proposed pathway begins with the amino acid tryptophan and involves a series of enzymatic reactions to produce the final this compound molecule. The regulation of this pathway is likely a complex interplay of signaling molecules, primarily involving the plant hormones jasmonic acid (JA) and ethylene (ET), which act synergistically.[4][6] This hormonal signaling converges on a Mitogen-Associated Protein Kinase (MAPK) cascade, which in turn activates specific transcription factors.[3][5]

Key Regulatory Components:
  • MAPK Cascade: Pathogen recognition leads to the activation of a MAPK cascade, likely involving MPK3 and MPK6 homologs in cauliflower. This cascade is a central signaling hub that integrates various defense signals.[3]

  • Transcription Factors: The activated MAPK cascade phosphorylates and activates downstream transcription factors, primarily from the WRKY and MYB families.[5][7] In the context of indole phytoalexin biosynthesis, WRKY33 and MYB51 are key activators that bind to the promoters of biosynthetic genes, initiating their transcription.[5][8]

  • Hormonal Synergy: Jasmonic acid and ethylene signaling pathways are crucial for the robust induction of phytoalexin biosynthesis. These pathways converge, often at the level of transcription factors, to amplify the defense response.[4][6] Salicylic acid (SA) is another key defense hormone, but its direct role in regulating indole phytoalexin biosynthesis in Brassicas is less clear and may be context-dependent.[9][10][11]

Signaling Pathway Diagram

Caulilexin_C_Signaling Pathogen Pathogen/Elicitor (e.g., UV light) PAMPs PAMPs/DAMPs Pathogen->PAMPs JA_biosynthesis Jasmonic Acid Biosynthesis Pathogen->JA_biosynthesis ET_biosynthesis Ethylene Biosynthesis Pathogen->ET_biosynthesis Receptor Pattern Recognition Receptors (PRRs) PAMPs->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/MPK6 homologs) MAPKK->MAPK WRKY33 WRKY33 (activated) MAPK->WRKY33 Phosphorylation JA_signaling JA Signaling JA_biosynthesis->JA_signaling ET_signaling ET Signaling ET_biosynthesis->ET_signaling JA_signaling->WRKY33 MYB51 MYB51 (activated) JA_signaling->MYB51 ET_signaling->WRKY33 ET_signaling->MYB51 Biosynthesis_Genes This compound Biosynthesis Genes WRKY33->Biosynthesis_Genes Transcriptional Activation MYB51->Biosynthesis_Genes Transcriptional Activation Caulilexin_C This compound Biosynthesis_Genes->Caulilexin_C Tryptophan Tryptophan Tryptophan->Biosynthesis_Genes Defense Plant Defense Response Caulilexin_C->Defense

Caption: Putative signaling pathway for this compound biosynthesis.

Experimental Protocols

Elicitation and Extraction of this compound from Cauliflower Florets

This protocol is adapted from the methods used for the initial isolation of this compound.[1]

Materials:

  • Fresh cauliflower (Brassica oleracea var. botrytis) florets

  • UV-C lamp (254 nm)

  • Sterile distilled water

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sterile petri dishes

  • Blender or mortar and pestle

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Wash fresh cauliflower florets with sterile distilled water and pat dry.

  • Arrange the florets in sterile petri dishes.

  • Expose the florets to UV-C light (254 nm) at a distance of 15 cm for 20 minutes.

  • Incubate the irradiated florets in the dark at room temperature for 72 hours.

  • Homogenize the elicited cauliflower tissue in methanol (1:5 w/v) using a blender or mortar and pestle.

  • Filter the homogenate through filter paper to remove solid debris.

  • Concentrate the methanol extract using a rotary evaporator at 40°C until the methanol is removed.

  • Partition the remaining aqueous extract three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude this compound extract.

  • Resuspend the crude extract in a known volume of methanol for further analysis.

Experimental Workflow for Elicitation and Extraction

Extraction_Workflow Start Fresh Cauliflower Florets UV_Elicitation UV-C Elicitation (254 nm, 20 min) Start->UV_Elicitation Incubation Incubation (72h, dark) UV_Elicitation->Incubation Homogenization Homogenization in Methanol Incubation->Homogenization Filtration Filtration Homogenization->Filtration Concentration Rotary Evaporation (Methanol Removal) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration->Partitioning Drying Drying and Evaporation of Ethyl Acetate Partitioning->Drying Final_Extract Crude this compound Extract Drying->Final_Extract

Caption: Workflow for this compound extraction from cauliflower.

Quantification of this compound by HPLC-MS

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

  • Crude this compound extract (dissolved in methanol)

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mass spectrometer (e.g., ESI-MS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Syringe filters (0.22 µm)

  • Pure this compound standard (if available) or a related indole phytoalexin standard for relative quantification.

Procedure:

  • Filter the resuspended crude extract through a 0.22 µm syringe filter.

  • Prepare a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Set up a gradient elution program on the HPLC system. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (equilibration)

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Set the injection volume to 10 µL.

  • Configure the mass spectrometer to operate in positive ion mode, scanning a mass range appropriate for this compound (exact mass to be determined based on its chemical formula).

  • Generate a standard curve using serial dilutions of the pure this compound standard. If a pure standard is unavailable, use a related indole phytoalexin for relative quantification and express results as "relative abundance" or "standard equivalents".

  • Inject the samples and standards and analyze the resulting chromatograms and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Antifungal Bioassay using Broth Microdilution Method

This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for phytoalexins.

Materials:

  • Pure or semi-purified this compound

  • Fungal pathogen of interest (e.g., Leptosphaeria maculans)

  • 96-well microtiter plates (sterile)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antifungal (e.g., a commercial fungicide)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a standardized inoculum of the fungal pathogen in the growth medium (e.g., 1 x 10^5 spores/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below a level that affects fungal growth (typically <1%).

  • Add the fungal inoculum to each well containing the different concentrations of this compound.

  • Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with DMSO but no this compound), and a sterility control (medium only).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • The percentage of growth inhibition can be calculated using the following formula: % Inhibition = [1 - (OD_sample - OD_blank) / (OD_negative_control - OD_blank)] * 100

Conclusion

This compound represents an important component of the inducible defense system in cauliflower. Its antifungal activity against key plant pathogens highlights its potential role in disease resistance. While the specific signaling and biosynthetic pathways for this compound are yet to be fully elucidated, the well-established pathways for camalexin in Arabidopsis thaliana provide a strong predictive model. Further research focusing on the genetic and molecular regulation of this compound biosynthesis in Brassica oleracea will be crucial for a comprehensive understanding of its role in plant defense. The experimental protocols provided in this guide offer a framework for researchers to investigate the induction, quantification, and biological activity of this intriguing phytoalexin, with potential applications in crop improvement and the development of novel antifungal agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Caulilexin C and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Caulilexin C, a sulfur-containing indole phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The document also explores synthetic pathways for the generation of this compound derivatives and discusses their potential signaling pathway interactions, drawing parallels with other well-studied indole phytoalexins.

Introduction to this compound

This compound is a phytoalexin, a low molecular weight antimicrobial compound produced by plants in response to stress, such as pathogen attack or UV irradiation.[1][2][3] It belongs to the family of indole alkaloids, which are widely recognized for their diverse biological activities. The structure of this compound features a unique N-methoxyindole core with a thiomethyl group at the 3-position. This structural motif is of significant interest to medicinal chemists due to its potential for novel drug discovery. Initial studies have highlighted the antifungal properties of this compound, suggesting its potential as a lead compound for the development of new antifungal agents.[1][2]

Synthesis of this compound

While the full detailed experimental protocol from the primary literature remains elusive, a plausible synthetic route can be postulated based on established methods for N-methoxyindole synthesis and C3-functionalization. The synthesis of this compound likely involves the initial formation of an N-methoxyindole scaffold, followed by the introduction of the thiomethyl group.

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below. This multi-step synthesis would begin with a commercially available substituted nitroaromatic compound and proceed through the formation of an N-hydroxyindole intermediate, which is then methylated and functionalized at the C3 position.

G cluster_0 Step 1: N-Hydroxyindole Formation cluster_1 Step 2: N-Alkoxyindole Synthesis cluster_2 Step 3: C3-Thiomethylation A Alkyl 2-(2-nitroaryl)-2-butenoate B N-Hydroxyindole Intermediate A->B Base-mediated cyclization (e.g., sodium tert-pentoxide) C N-Hydroxyindole Intermediate D N-Methoxyindole C->D Methylation (e.g., Methyl iodide, Dimethyl sulfate) E N-Methoxyindole F This compound E->F Thiomethylation Reagent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Postulated)

Step 1: Synthesis of N-Hydroxyindole Intermediate

A solution of an appropriate alkyl 2-(2-nitroaryl)-2-butenoate in an anhydrous solvent (e.g., toluene) would be treated with a strong, non-nucleophilic base such as sodium tert-pentoxide at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched with a weak acid and the product extracted, dried, and purified by column chromatography to yield the N-hydroxyindole intermediate.[4]

Step 2: Synthesis of N-Methoxyindole

The N-hydroxyindole intermediate would be dissolved in a suitable solvent like acetone or DMF. A methylating agent, such as methyl iodide or dimethyl sulfate, and a mild base (e.g., potassium carbonate) would be added.[4] The reaction mixture would be stirred at room temperature until completion, as indicated by TLC. The product, N-methoxyindole, would then be isolated through extraction and purified by chromatography.

Step 3: Synthesis of this compound (N-Methoxy-3-thiomethylindole)

The final step involves the introduction of the thiomethyl group at the C3 position of the N-methoxyindole. This could be achieved using a variety of thiomethylation reagents. The specific conditions would depend on the chosen reagent and would need to be optimized to achieve a good yield. The final product, this compound, would be purified by column chromatography or recrystallization.

Synthesis of this compound Derivatives

The N-methoxyindole scaffold of this compound offers several positions for chemical modification to generate a library of derivatives with potentially enhanced or novel biological activities. Key positions for modification include the indole nitrogen, the benzene ring, and the C2 position.

General Strategies for Derivative Synthesis
  • Modification of the N-alkoxy group: Instead of methylation, the N-hydroxyindole intermediate can be reacted with other alkylating agents (e.g., ethyl bromide, benzyl bromide) to generate a series of N-alkoxy derivatives.[4]

  • Substitution on the aromatic ring: Starting with differently substituted nitroaromatic compounds would allow for the synthesis of this compound derivatives with various substituents on the benzene ring.

  • Functionalization at the C2 position: The C2 position of the indole ring can be functionalized using various methods known in indole chemistry.

G cluster_derivatives Potential Derivatives Caulilexin_C This compound Scaffold N_Alkoxy N-Alkoxy Analogs Caulilexin_C->N_Alkoxy Varying R' on N-OR' Aromatic_Substituted Aromatic Ring Substituted Analogs Caulilexin_C->Aromatic_Substituted Introducing substituents on the benzene ring C2_Functionalized C2-Functionalized Analogs Caulilexin_C->C2_Functionalized Adding functional groups at C2

Caption: Strategies for the synthesis of this compound derivatives.

Characterization of this compound and its Derivatives

The structural elucidation and confirmation of purity for this compound and its synthesized derivatives would rely on a combination of standard spectroscopic and analytical techniques.

TechniquePurposeExpected Data for this compound
NMR Spectroscopy
1H NMRTo determine the number and connectivity of protons.Signals corresponding to the indole protons, the N-methoxy protons, and the S-methyl protons.
13C NMRTo determine the number and types of carbon atoms.Resonances for the indole carbons, the N-methoxy carbon, and the S-methyl carbon.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of this compound.
FT-IR Spectroscopy To identify functional groups.Characteristic absorption bands for C-H, C=C (aromatic), C-N, and C-O bonds.
HPLC To determine purity.A single major peak indicating high purity.

Biological Activity and Signaling Pathways

Antifungal Activity

This compound has been reported to exhibit antifungal activity against several plant pathogenic fungi.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal efficacy.

Fungal SpeciesReported Activity of this compound
Leptosphaeria maculansActive
Rhizoctonia solaniStrong inhibition
Sclerotinia sclerotiorumActive

Note: Specific MIC values from the primary literature were not accessible.

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound have not been elucidated, studies on structurally related indole phytoalexins, such as brassinin and camalexin, provide insights into potential mechanisms of action. These compounds have been shown to affect various signaling pathways, particularly in the context of cancer cell proliferation and survival.

G cluster_pathways Potential Target Signaling Pathways Caulilexin_C This compound STAT3 STAT3 Pathway Caulilexin_C->STAT3 Inhibition MAPK MAPK Pathway Caulilexin_C->MAPK Modulation Apoptosis Apoptosis Induction Caulilexin_C->Apoptosis Induction Autophagy Autophagy Modulation Caulilexin_C->Autophagy Induction

Caption: Potential signaling pathways affected by this compound.

It is hypothesized that this compound, like other indole phytoalexins, may exert its biological effects through the modulation of key cellular signaling cascades, including:

  • STAT3 Signaling: Brassinin has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor growth and survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis that can be modulated by indole phytoalexins.

  • Induction of Apoptosis and Autophagy: Many natural products with anticancer potential exert their effects by inducing programmed cell death (apoptosis) or cellular self-digestion (autophagy).

Further research is necessary to definitively identify the molecular targets and signaling pathways directly affected by this compound and its derivatives.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly in the area of antifungal drug discovery. This guide has outlined a plausible synthetic route for this compound and proposed strategies for the generation of a diverse library of derivatives. The characterization of these novel compounds and the comprehensive evaluation of their biological activities, including the elucidation of their mechanisms of action and signaling pathway interactions, will be crucial for advancing this class of molecules towards clinical applications. Future research should focus on obtaining the full experimental details for the synthesis of this compound to enable robust and reproducible production, followed by a systematic structure-activity relationship (SAR) study of its derivatives to identify compounds with improved potency and selectivity.

References

In Vitro Antifungal Spectrum of Caulilexin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro antifungal properties of Caulilexin C, a phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The information presented herein is synthesized from published research to support further investigation and potential applications in antifungal drug development.

Antifungal Activity of this compound

This compound has demonstrated a varying degree of inhibitory activity against several economically important plant pathogenic fungi. The available quantitative data from in vitro assays are summarized below.

Data Presentation: Mycelial Growth Inhibition

The antifungal efficacy of this compound was determined against three fungal species: Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum. The following table presents the percentage of mycelial growth inhibition observed at a concentration of 0.5 mM.

Fungal SpeciesMycelial Growth Inhibition (%) at 0.5 mM
Leptosphaeria maculans75-77%[1][2]
Rhizoctonia solaniComplete Inhibition[1][2]
Sclerotinia sclerotiorum30%[2]

Note: Minor discrepancies in the reported inhibition percentages for L. maculans exist in the literature.

Experimental Protocols

The antifungal activity of this compound was assessed using the poisoned food technique, a standard method for evaluating the efficacy of antifungal compounds.[3][4][5] This method involves the incorporation of the test compound into a solid growth medium, followed by the inoculation of the fungus and measurement of mycelial growth.

Methodology: Poisoned Food Technique for Antifungal Susceptibility Testing
  • Preparation of Test Plates:

    • A stock solution of this compound is prepared in a suitable solvent.

    • The stock solution is added to a molten sterile growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 0.5 mM).[6][7]

    • The medium containing this compound is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A mycelial plug (typically 5 mm in diameter) is excised from the leading edge of an actively growing culture of the test fungus.[3][6]

    • The mycelial plug is placed, mycelium-side down, onto the center of the agar in both the test plates and control plates (containing medium without this compound).

  • Incubation:

    • The inoculated plates are incubated at a controlled temperature (e.g., 25 ± 2°C) for a specified period, typically until the fungal growth in the control plate has reached the edge of the dish.[3][7]

  • Data Collection and Analysis:

    • The radial growth of the fungal colony is measured in millimeters.

    • The percentage of mycelial growth inhibition is calculated using the following formula:

      % Inhibition = [(C - T) / C] x 100

      Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the test plate.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the poisoned food technique used to determine the antifungal activity of this compound.

experimental_workflow prep Preparation of This compound Solution mix Mixing this compound with Medium prep->mix medium Molten Sterile Growth Medium (e.g., PDA) medium->mix pour Pouring into Petri Dishes mix->pour inoculate Inoculation of Fungal Plugs pour->inoculate inoculum Preparation of Fungal Inoculum (Mycelial Plugs) inoculum->inoculate incubate Incubation at Controlled Temperature inoculate->incubate measure Measurement of Radial Growth incubate->measure calculate Calculation of Inhibition Percentage measure->calculate

Caption: Workflow for the poisoned food antifungal assay.

References

Preliminary Cytotoxicity Screening of Caulilexin C on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Caulilexin C, a phytoalexin with potential anticancer properties. The document outlines the available data on its activity against cancer cell lines, a detailed experimental protocol for assessing cytotoxicity, and a discussion of potential signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound is a nitrile-containing indole phytoalexin found in cruciferous vegetables such as cauliflower (Brassica oleracea var. botrytis) and broccoli (Brassica oleracea var. italica)[1]. Phytoalexins are antimicrobial compounds produced by plants in response to stress, and many have been investigated for their potential health benefits, including anticancer properties[2][3]. As a member of the indole phytoalexin family, this compound is of interest for its potential as a cytotoxic agent against cancer cells.

Quantitative Cytotoxicity Data

Preliminary in vitro screening has provided data on the cytotoxic effects of this compound on a human cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

A study on bioactive compounds from broccoli by-products reported the cytotoxic activity of this compound against the HeLa human cervical cancer cell line[4][5][6]. While the crude ethanolic extracts of broccoli bagasse and leaves showed selective inhibition of cervical cancer cell proliferation (approximately 50%) and no significant activity against PC-3 (prostate) and Hep3B (hepatocellular) cancer cells, the purified this compound was specifically evaluated against HeLa cells[4][5][7].

CompoundCancer Cell LineIC50 Value (μg/mL)
This compoundHeLa (Cervical Cancer)23.43[4][5][6]

Note: Further screening on a broader panel of cancer cell lines is required to establish a comprehensive cytotoxicity profile for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed, representative protocol for determining the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[8][9].

3.1. Materials and Reagents

  • HeLa cells (or other cancer cell lines of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3.2. Experimental Procedure

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

    • Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Serial Dilutions of this compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound in cancer cells have not yet been elucidated, its classification as an indole phytoalexin allows for informed hypotheses based on the known activities of related compounds. Indole phytoalexins have been shown to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis[2][3][10].

Key Signaling Pathways Potentially Targeted by Indole Phytoalexins:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Some indole phytoalexins can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while inhibiting pro-survival signals like ERK[10].

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival. Its inhibition by indole phytoalexins can sensitize cancer cells to apoptosis.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer agents, and some indole phytoalexins have been shown to interfere with its components[10].

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Caulilexin_C This compound MAPK MAPK Pathway Caulilexin_C->MAPK NFkB NF-κB Pathway Caulilexin_C->NFkB PI3K_Akt PI3K/Akt/mTOR Pathway Caulilexin_C->PI3K_Akt Proliferation Decreased Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis Survival Decreased Survival NFkB->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival

Caption: Potential signaling pathways modulated by this compound in cancer cells.

Conclusion and Future Directions

The preliminary data indicate that this compound exhibits cytotoxic activity against the HeLa cervical cancer cell line. As a naturally occurring phytoalexin, it represents a potential candidate for further investigation as an anticancer agent. Future research should focus on:

  • Broad-spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and potential selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cancer cell death.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to evaluate its therapeutic potential in a physiological context.

This technical guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The provided data and protocols offer a starting point for more comprehensive studies aimed at elucidating its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Caulilexin C from Cauliflower

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulilexin C is a sulfur-containing indole phytoalexin found in cauliflower (Brassica oleracea var. botrytis). Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, including pathogen attack and abiotic elicitors like ultraviolet (UV) radiation. This compound, along with its related compounds Caulilexin A and B, has garnered interest for its potential antifungal and other bioactive properties, making it a candidate for further investigation in drug development and crop protection.

This document provides a detailed protocol for the extraction and purification of this compound from cauliflower florets, based on established methodologies for phytoalexin isolation from Brassica species. The protocol outlines the induction of this compound production via UV-C light elicitation, followed by a multi-step extraction and chromatographic purification process.

Experimental Protocols

Elicitation of this compound Production

The synthesis of this compound in cauliflower is induced by abiotic stress. UV-C irradiation is an effective method for eliciting the production of this and other phytoalexins.

Materials:

  • Fresh cauliflower heads

  • UV-C lamp (254 nm)

  • Sterile water

  • Scalpel or knife

  • Petri dishes or sterile trays

Procedure:

  • Wash whole cauliflower heads thoroughly with tap water and then with sterile water.

  • Aseptically cut the cauliflower florets into small pieces (approximately 1-2 cm).

  • Arrange the floret pieces in a single layer on sterile petri dishes or trays.

  • Expose the florets to UV-C light (254 nm). The optimal dose and intensity may require optimization, but a starting point is an intensity of 5.0 W/m² for a duration that delivers a total dose of 8-12 kJ/m².

  • After irradiation, incubate the florets in a dark, humid environment at room temperature (approximately 20-25°C) for 48-72 hours to allow for the accumulation of phytoalexins.

Extraction of Crude this compound

Following elicitation, the phytoalexins are extracted from the cauliflower tissue using an organic solvent.

Materials:

  • UV-elicited cauliflower florets

  • Blender or homogenizer

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Homogenize the UV-elicited cauliflower florets (e.g., 1 kg) in a blender with ethyl acetate (approximately 2 L).

  • Perform the extraction three times with fresh solvent for each extraction to ensure maximum recovery.

  • Combine the ethyl acetate extracts and filter them through filter paper to remove solid plant material.

  • Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract, which contains a mixture of other phytoalexins and plant metabolites.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate), and finally washing with methanol.

  • Collect fractions of the eluate (e.g., 20 mL each).

  • Monitor the fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light.

  • Combine the fractions containing compounds with similar Rf values to those reported for caulilexins. This compound is expected to elute in the moderately polar fractions.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

  • Partially purified fractions from silica gel chromatography

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Dissolve the combined and concentrated fractions from the previous step in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a reversed-phase C18 column.

  • Use a gradient elution method. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes, with a flow rate of 10-15 mL/min. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.

  • Monitor the elution at a suitable wavelength for indole alkaloids, typically around 220 nm and 280 nm.

  • Collect the peak corresponding to this compound based on its retention time relative to other known phytoalexins from cauliflower.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Combine pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Data Presentation

ParameterElicitationCrude ExtractionSilica Gel ChromatographyPreparative HPLC
Starting Material Fresh Cauliflower FloretsUV-treated FloretsCrude ExtractEnriched this compound Fraction
Typical Yield N/A~1.5 - 2.5 g crude extract/kg~150 - 250 mg enriched fraction/kg~10 - 20 mg this compound/kg
Purity (Estimated) N/A<1%10-20%>95%
Key Equipment UV-C LampBlender, Rotary EvaporatorGlass Column, TLC platesPreparative HPLC system
Solvents/Reagents N/AEthyl AcetateHexane, Ethyl AcetateAcetonitrile, Water

Note: The yield and purity values are estimates based on typical phytoalexin extraction and may vary depending on the cauliflower variety, elicitation conditions, and purification efficiency.

Visualizations

Experimental Workflow

Caulilexin_C_Extraction_Purification start Fresh Cauliflower Florets elicitation UV-C Elicitation (254 nm) start->elicitation incubation Incubation (48-72h) elicitation->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractionation Fraction Collection & TLC Analysis silica_gel->fractionation concentration2 Concentration of Enriched Fractions fractionation->concentration2 prep_hplc Preparative HPLC (C18) concentration2->prep_hplc purification Peak Collection & Purity Analysis prep_hplc->purification final_product Purified this compound purification->final_product

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Pathway

Caulilexin_C_Biosynthesis tryptophan Tryptophan iaox Indole-3-acetaldoxime tryptophan->iaox catalyzed by cyp79b2_b3 CYP79B2/B3 ian Indole-3-acetonitrile iaox->ian catalyzed by cyp71a13 CYP71A13 unknown_enzymes Series of Enzymatic Steps (e.g., GSTs, P450s) ian->unknown_enzymes caulilexin_c This compound unknown_enzymes->caulilexin_c stress Abiotic/Biotic Stress (e.g., UV Light, Pathogen) mapk MAPK Cascade Activation stress->mapk triggers mapk->cyp79b2_b3 upregulates

Application Notes and Protocols for Antifungal Susceptibility Testing of Caulilexin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antifungal susceptibility of Caulilexin C, a phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The primary method described is the radial growth inhibition assay, which was utilized in the initial characterization of this compound's antifungal properties. Additionally, standardized broth microdilution methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are presented as alternative protocols for generating more comparative and extensive datasets, such as the Minimum Inhibitory Concentration (MIC).

Introduction to this compound

This compound is an indole-containing phytoalexin that has demonstrated antifungal activity against several economically important plant pathogenic fungi.[1][2] Initial studies have shown its efficacy against fungi such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum.[1][2] Notably, this compound has been reported to cause complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and a 77% inhibition of Leptosphaeria maculans at the same concentration. These application notes will guide researchers in reproducing and expanding upon these findings.

Data Presentation

Quantitative data from antifungal susceptibility testing of this compound should be summarized for clarity and comparative analysis. The following tables provide templates for organizing results from radial growth inhibition assays and broth microdilution methods.

Table 1: Radial Growth Inhibition of Fungal Mycelia by this compound

Fungal SpeciesThis compound Concentration (mM)Mean Colony Diameter (mm)Standard DeviationPercentage of Growth Inhibition (%)
Leptosphaeria maculans0.5
Rhizoctonia solani0.5
Sclerotinia sclerotiorum0.5
Control (Solvent only)00

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Broth Microdilution

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus
Candida albicans
Fusarium solani

Experimental Protocols

Protocol 1: Radial Growth Inhibition Assay

This protocol is based on the methods likely used in the initial discovery of this compound's antifungal activity. It is suitable for determining the inhibitory effect of the compound on the mycelial growth of filamentous fungi.

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal cultures of interest (e.g., Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Sterile cork borer or scalpel

  • Incubator

  • Laminar flow hood

  • Calipers or ruler

2. Preparation of this compound-Amended Media

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C in a water bath.

  • Prepare a stock solution of this compound in DMSO.

  • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 0.5 mM). Ensure the final concentration of DMSO in the media is minimal (typically ≤1%) to avoid solvent toxicity to the fungi.

  • Prepare a control set of PDA plates containing the same concentration of DMSO as the treatment plates.

  • Pour the PDA (both treatment and control) into sterile Petri dishes and allow them to solidify in a laminar flow hood.

3. Inoculum Preparation and Inoculation

  • Grow the fungal isolates on PDA plates for 5-7 days, or until sufficient mycelial growth is observed.

  • Using a sterile cork borer or scalpel, cut a mycelial plug (e.g., 5 mm in diameter) from the leading edge of an actively growing fungal colony.

  • Place the mycelial plug, mycelium-side down, in the center of both the this compound-amended and control PDA plates.

4. Incubation and Data Collection

  • Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near-maximum growth.

  • Calculate the percentage of growth inhibition using the following formula:

    Percentage of Growth Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C is the mean diameter of the fungal colony on the control plate.

    • T is the mean diameter of the fungal colony on the treatment plate.

Workflow for Radial Growth Inhibition Assay

Radial_Growth_Inhibition_Assay cluster_prep Preparation cluster_inoc Inoculation cluster_inc_data Incubation & Data Collection prep_media Prepare PDA amend_media Amend PDA with this compound prep_media->amend_media prep_stock Prepare this compound Stock prep_stock->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Plates pour_plates->inoculate grow_fungi Grow Fungal Cultures cut_plug Cut Mycelial Plugs grow_fungi->cut_plug cut_plug->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow of the radial growth inhibition assay.

Protocol 2: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is a standardized approach for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

1. Materials

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal cultures

  • Spectrophotometer

  • Sterile, distilled water

  • Hemocytometer or spectrophotometer for inoculum standardization

2. Preparation of Antifungal Agent Dilutions

  • Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.

  • In a sterile 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

  • Include a drug-free well (growth control) and a medium-only well (sterility control).

3. Inoculum Preparation

  • Grow the fungal isolate on PDA at 35°C for 7 days.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity with a spectrophotometer.

4. Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

  • Seal the plate and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Assay cluster_prep Preparation cluster_inoc Inoculum Preparation cluster_inc_read Inoculation, Incubation & Reading prep_stock Prepare this compound Stock serial_dilute Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate_plate Inoculate Plate serial_dilute->inoculate_plate grow_fungi Grow Fungal Culture harvest_conidia Harvest Conidia grow_fungi->harvest_conidia standardize_inoc Standardize Inoculum harvest_conidia->standardize_inoc standardize_inoc->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow of the broth microdilution assay.

Signaling Pathways and Logical Relationships

While the precise molecular mechanism of this compound's antifungal action is not fully elucidated, phytoalexins, in general, are known to be induced in plants as a defense mechanism in response to pathogen attack. This induction involves a complex signaling cascade.

Simplified Plant Defense Signaling Pathway

Plant_Defense_Signaling pathogen Fungal Pathogen pamps Pathogen-Associated Molecular Patterns (PAMPs) pathogen->pamps inhibition Fungal Growth Inhibition pathogen->inhibition prr Pattern Recognition Receptors (PRRs) ros Reactive Oxygen Species (ROS) Burst prr->ros mapk MAP Kinase Cascade prr->mapk pamps->prr Recognition ros->mapk transcription Transcription Factors (e.g., WRKY) mapk->transcription Activation biosynthesis Phytoalexin Biosynthetic Genes transcription->biosynthesis Upregulation caulilexin_c This compound Synthesis biosynthesis->caulilexin_c caulilexin_c->inhibition

Caption: Simplified signaling pathway for phytoalexin induction.

References

Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of Caulilexin C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Caulilexin C is a nitrile-containing indole phytoalexin found in cruciferous plants such as cauliflower and broccoli.[1] As a member of the indole alkaloid class, this compound is part of a family of compounds known for their diverse biological activities.[1] Preliminary studies have indicated that this compound exhibits moderate cytotoxicity against the HeLa human cervical cancer cell line, suggesting its potential as an anticancer agent.[1] This application note provides a suite of detailed protocols for cell-based assays to further characterize the anticancer properties of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The described assays will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as to investigate its impact on key cancer-related signaling pathways.

Experimental Workflow Overview

A systematic approach is recommended to evaluate the anticancer potential of this compound. The workflow begins with a general assessment of cytotoxicity to determine the effective dose range. Subsequent assays then delve into the specific mechanisms by which this compound may inhibit cancer cell growth, including the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. Finally, Western blot analysis is employed to probe the molecular signaling pathways affected by the compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis A Cancer Cell Culture B MTT Assay for Cell Viability A->B Treat with this compound C Apoptosis Assay (Annexin V/PI Staining) B->C Determine IC50 D Cell Cycle Analysis (PI Staining) B->D Determine IC50 E Western Blot Analysis C->E Investigate Apoptotic Pathways D->E Investigate Cell Cycle Regulation

Caption: Experimental workflow for evaluating this compound anticancer activity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[3]

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation
This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.18 ± 0.0694.4
51.02 ± 0.0581.6
100.85 ± 0.0768.0
250.61 ± 0.0448.8
500.35 ± 0.0328.0
1000.15 ± 0.0212.0

Apoptosis Detection: Annexin V/PI Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells.[5][6]

Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0, 12.5, 25, 50 µM) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[6]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][7]

Hypothetical Data Presentation
This compound (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
12.578.4 ± 3.515.1 ± 1.86.5 ± 0.9
2555.9 ± 4.232.8 ± 2.911.3 ± 1.5
5025.1 ± 3.848.6 ± 4.126.3 ± 2.7

Cell Cycle Analysis

The cell cycle is a series of events that leads to cell division and duplication. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[1] Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the DNA content by flow cytometry.

Hypothetical Data Presentation
This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)55.3 ± 2.830.1 ± 1.914.6 ± 1.5
12.565.8 ± 3.122.5 ± 2.011.7 ± 1.3
2575.2 ± 3.915.4 ± 1.79.4 ± 1.1
5082.1 ± 4.59.8 ± 1.28.1 ± 0.9

Investigation of Signaling Pathways: Western Blotting

To explore the molecular mechanism of this compound, Western blotting can be used to analyze the expression and activation of key proteins in cancer-related signaling pathways.[10] Based on the activities of other indole-containing compounds, a plausible hypothesis is that this compound may induce apoptosis and cell cycle arrest through modulation of the MAPK/ERK pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Affected by this compound

G Caulilexin_C This compound RAF RAF Caulilexin_C->RAF RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

References

Application Notes and Protocols for the Analytical Identification of Caulilexin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulilexin C, a phytoalexin found in cruciferous plants, has demonstrated notable antifungal properties, making it a compound of interest for further research and potential therapeutic development.[1] As a member of the indole alkaloid family, its accurate identification and quantification are crucial for pharmacological studies, quality control of natural product extracts, and synthetic chemistry applications. These application notes provide detailed protocols for the analytical identification of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific analytical standards for this compound are not commercially available, the following protocols are based on established methods for structurally related indole alkaloids and provide a strong foundation for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 30536-48-2[2]
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol [3]
Synonyms (1-Methoxy-1H-indol-3-yl)acetonitrile, 1-methoxy-3-indoleacetonitrile[2]

Analytical Identification Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a widely used technique for the separation and quantification of indole alkaloids. The method described below is a general protocol that should be optimized for specific instrumentation and sample matrices.

Experimental Protocol:

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample extract in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for complex samples. A starting point could be a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Gradient Program:

      • 0-5 min: 10% A

      • 5-25 min: 10-90% A (linear gradient)

      • 25-30 min: 90% A

      • 30-35 min: 10% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Indole alkaloids typically exhibit strong UV absorbance between 220 nm and 280 nm. A starting wavelength of 280 nm is recommended.[4]

    • Injection Volume: 10-20 µL

Expected Results: The retention time of this compound will be specific to the exact conditions used. It is crucial to run a standard to confirm the retention time for positive identification. The peak area can be used for quantification against a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS provides high sensitivity and selectivity for the identification of compounds by separating them chromatographically and then determining their mass-to-charge ratio. This is a powerful tool for the unambiguous identification of this compound, especially in complex mixtures.

Experimental Protocol:

  • LC Conditions: Use the same HPLC conditions as described above. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole alkaloids.

    • Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: m/z 100-500.

    • Collision Energy: For MS/MS fragmentation, a collision energy of 10-40 eV can be applied to induce fragmentation and obtain characteristic product ions.

Expected Results:

  • Full Scan: Expect to observe the protonated molecule of this compound at an m/z corresponding to its molecular weight plus the mass of a proton (186.21 + 1.0078 = 187.22).

Quantitative Data Summary (LC-MS):

ParameterExpected ValueNotes
Precursor Ion [M+H]⁺ m/z 187.22Calculated for C₁₁H₁₁N₂O⁺
Major Fragment Ions To be determined experimentally.Comparison with spectra of related indole alkaloids is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. ¹H NMR and ¹³C NMR are essential for the unambiguous structural elucidation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire standard ¹H NMR and ¹³C NMR spectra.

    • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Expected ¹H and ¹³C NMR Chemical Shifts: While specific, fully assigned NMR data for this compound is not widely published, data for structurally similar compounds like 5-methoxy-1H-indol-3-yl)acetonitrile can provide an estimation of the expected chemical shifts.[3] The following table provides predicted chemical shifts for this compound based on its structure and data from related compounds.

Quantitative Data Summary (NMR):

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-OCH₃ ~3.9 - 4.1 (s, 3H)~60 - 65
2 ~7.2 - 7.4 (s, 1H)~125 - 130
3-CH₂ ~3.7 - 3.9 (s, 2H)~15 - 20
CN -~117 - 120
4 ~7.5 - 7.7 (d)~110 - 115
5 ~7.1 - 7.3 (t)~120 - 125
6 ~7.1 - 7.3 (t)~120 - 125
7 ~7.5 - 7.7 (d)~110 - 115
3a -~105 - 110
7a -~135 - 140

Note: These are predicted values and should be confirmed by experimental data. Chemical shifts are referenced to the solvent signal.

Visualizations

Experimental Workflow for this compound Identification

Workflow cluster_extraction Sample Preparation cluster_purification Purification (Optional) cluster_analysis Analytical Identification cluster_data Data Analysis Plant_Material Cruciferous Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification HPLC HPLC Analysis Crude_Extract->HPLC LCMS LC-MS Analysis Crude_Extract->LCMS Pure_Caulilexin_C Pure this compound Purification->Pure_Caulilexin_C NMR NMR Spectroscopy Pure_Caulilexin_C->NMR Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Identification Positive Identification of this compound Data_Analysis->Identification

Caption: General workflow for the extraction, purification, and analytical identification of this compound.

Putative Antifungal Mechanism of Action

Indole phytoalexins are known to exert their antifungal effects through various mechanisms. One proposed mechanism involves the inhibition of key fungal enzymes.

Antifungal_Mechanism Caulilexin_C This compound Fungal_Cell Fungal Cell Caulilexin_C->Fungal_Cell Lanosterol_Demethylase Lanosterol 14α-demethylase Caulilexin_C->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Fungal_Cell->Ergosterol_Biosynthesis Ergosterol_Biosynthesis->Lanosterol_Demethylase is a key enzyme in Cell_Membrane Fungal Cell Membrane Integrity Lanosterol_Demethylase->Cell_Membrane is essential for Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Growth_Inhibition disruption leads to

Caption: A proposed antifungal mechanism of this compound targeting ergosterol biosynthesis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the analytical identification of this compound. While the provided data for MS and NMR are based on structurally similar compounds and require experimental verification for this compound, they serve as a valuable reference for researchers. The successful application of these methods will facilitate a deeper understanding of the biological activities of this compound and support its potential development as a novel antifungal agent. It is strongly recommended that researchers validate these methods in their own laboratories to ensure accuracy and reliability.

References

Application Notes and Protocols: Caulilexin C Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the stability and recommended storage conditions for Caulilexin C. It includes a summary of available data, protocols for stability assessment, and visual diagrams to illustrate key concepts and workflows.

Product Information

  • Name: this compound

  • CAS Number: 30536-48-2

  • Appearance: Colorless to light yellow liquid.[1]

  • Biological Activity: this compound is a phytoalexin with antifungal properties. It has been shown to cause complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and demonstrates a 77% inhibition of Leptosphaeria maculans.[1][2][3] Additionally, it exhibits inhibitory activity against human Acyl CoA: cholesterol transferase I (hACAT1) and human Acyl CoA: cholesterol transferase 2 (hACAT2) at 100 µg/ml.[2]

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and biological activity of this compound. The following table summarizes the recommended storage conditions based on available data.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAdditional Notes
Neat (as supplied) -20°C≥ 2 yearsSealed, away from moisture and light.[1][2]
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to prevent repeated freeze-thaw cycles. Sealed, away from moisture and light.[1]
-20°C1 monthAliquot to prevent repeated freeze-thaw cycles. Sealed, away from moisture and light.[1]
Shipping N/AN/AShipped with an ice pack.[2]

Key Recommendations:

  • Light and Moisture: Protect from light and moisture at all times.[1]

  • Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use vials.[1]

  • Solvent Quality: Due to the hygroscopic nature of DMSO, which can impact solubility, it is advisable to use newly opened solvent for preparing stock solutions.[1]

Experimental Protocols

While specific degradation pathways for this compound are not extensively documented in the public domain, the following are generalized protocols for researchers to assess its stability under various conditions. These protocols are based on standard analytical methodologies for natural products.

Protocol 3.1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for use in stability studies and biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare a stock solution by dissolving this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM or 100 mg/mL).[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]

  • Vortex the solution until this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials or microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 3.2: Assessment of Thermal Stability

This protocol is designed to evaluate the stability of this compound at different temperatures over time.

Materials:

  • This compound stock solution

  • Temperature-controlled incubators or water baths

  • HPLC-UV or LC-MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.

  • Place the aliquots in incubators set at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each temperature.

  • Immediately analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining relative to the initial concentration at time zero.

  • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 3.3: pH Stability Assessment

This protocol assesses the stability of this compound across a range of pH values.

Materials:

  • This compound stock solution

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC-UV or LC-MS system

Procedure:

  • Dilute the this compound stock solution in each of the pH buffers to a final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At designated time intervals, take a sample from each pH solution.

  • Analyze the samples using HPLC-UV or LC-MS to quantify the amount of intact this compound.

  • Determine the degradation rate at each pH by plotting the concentration of this compound versus time.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution aliquot Aliquot Samples prep_stock->aliquot temp Temperature (4°C, 25°C, 40°C) aliquot->temp Incubate under stress conditions ph pH (3, 5, 7, 9) aliquot->ph Incubate under stress conditions light Light Exposure (UV, Visible) aliquot->light Incubate under stress conditions sampling Sample at Time Points temp->sampling ph->sampling light->sampling hplc HPLC/LC-MS Analysis sampling->hplc quant Quantify Remaining This compound hplc->quant kinetics Determine Degradation Kinetics & Half-life quant->kinetics

Caption: Workflow for this compound Stability Assessment.

Proposed Signaling Pathway Inhibition

This compound has been identified as an inhibitor of hACAT1 and hACAT2. These enzymes are involved in cholesterol esterification. The diagram below depicts this inhibitory action.

G cluster_pathway Cholesterol Esterification Pathway cholesterol Cholesterol hacat hACAT1 / hACAT2 cholesterol->hacat acyl_coa Acyl-CoA acyl_coa->hacat cholesteryl_esters Cholesteryl Esters hacat->cholesteryl_esters Esterification caulilexin_c This compound caulilexin_c->hacat Inhibition

Caption: Inhibition of hACAT by this compound.

Storage and Handling Logic

This diagram outlines the decision-making process for the proper storage and handling of this compound.

G start Received This compound form Form of This compound? start->form neat Neat form->neat Neat in_solvent In Solvent form->in_solvent In Solvent storage_duration Storage Duration? long_term > 1 Month storage_duration->long_term short_term ≤ 1 Month storage_duration->short_term use Ready for Immediate Use? prepare_solution Prepare Stock Solution use->prepare_solution No end Use in Experiment use->end Yes store_neg20 Store at -20°C (Sealed, Dark) neat->store_neg20 in_solvent->storage_duration store_neg20->use store_neg80 Store at -80°C (Aliquot, Sealed, Dark) long_term->store_neg80 store_neg20_solvent Store at -20°C (Aliquot, Sealed, Dark) short_term->store_neg20_solvent store_neg80->use store_neg20_solvent->use prepare_solution->end

References

Troubleshooting & Optimization

troubleshooting Caulilexin C instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caulilexin C. The information is designed to help you address common challenges, particularly regarding the stability of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Instability of this compound in solution can be attributed to several factors, often related to its chemical nature as an indole alkaloid phytoalexin.[1] Key potential causes for degradation include:

  • Inappropriate Solvent: While this compound is soluble in DMSO, using a solvent that is not fresh or is of a lower purity can introduce contaminants that may accelerate degradation.[2] Hygroscopic solvents like DMSO can absorb water, which may affect stability.

  • Improper Storage Temperature: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2] Storing at room temperature or even 4°C for extended periods is not recommended.

  • Repeated Freeze-Thaw Cycles: To maintain the integrity of your Caulile-xin C stock solution, it is crucial to aliquot the solution after preparation and before freezing.[2] This practice prevents degradation that can occur with repeated changes in temperature.

  • Exposure to Light: Many natural compounds, including those with structures similar to this compound, are sensitive to light. Photodegradation can be a significant issue, so it is advisable to protect solutions from light by using amber vials or wrapping containers in foil.

  • Extreme pH Conditions: The stability of indole-containing compounds can be pH-dependent. For instance, some related indole compounds show instability in acidic conditions (e.g., pH 2) while being more stable at a higher pH (e.g., pH 8).[3] It is crucial to consider the pH of your experimental buffers.

  • Presence of Oxidizing Agents or Metal Ions: The presence of reactive oxygen species or contaminating metal ions in your solution can catalyze the degradation of organic molecules like this compound.

Q2: I'm observing inconsistent results in my bioassays. Could this be related to this compound instability?

A2: Yes, inconsistent bioassay results are a common consequence of compound instability. If this compound degrades, its effective concentration in your experiment will decrease over time, leading to variability in the observed biological effects. To troubleshoot this, it is recommended to prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution immediately before each experiment.

Q3: What are the best practices for preparing and storing this compound solutions?

A3: To ensure the stability and reliability of your this compound solutions, follow these best practices:

  • Use High-Purity Solvents: Always use freshly opened, high-purity solvents (e.g., DMSO) for preparing your stock solutions.[2]

  • Proper Storage: Store stock solutions in tightly sealed vials at -80°C for long-term storage or -20°C for short-term storage.[2]

  • Aliquot Solutions: After preparing a stock solution, divide it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

  • Protect from Light: Store all this compound solutions in light-protective containers, such as amber vials, or wrap them in aluminum foil.

  • Work Quickly: When preparing dilutions for your experiments, do so immediately before use and avoid letting the solutions sit at room temperature for extended periods.

Data Presentation: Factors Influencing this compound Stability

The following table summarizes the key factors that can influence the stability of this compound in solution, based on general knowledge of similar compounds.

FactorPotential Impact on StabilityRecommended Mitigation Strategy
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C (short-term) or -80°C (long-term).[2] Prepare working solutions fresh for each experiment.
Light Exposure to UV or ambient light may cause photodegradation.Use amber vials or wrap containers in foil to protect from light.
pH Extremes in pH, particularly acidic conditions, may lead to degradation of the indole structure.[3]Maintain the pH of buffered solutions within a neutral to slightly alkaline range if possible. Conduct pilot stability tests at your experimental pH.
Solvent Quality Impurities or water in solvents can promote degradation.Use high-purity, anhydrous grade solvents. Use freshly opened solvents.[2]
Oxygen Atmospheric oxygen can lead to oxidative degradation.For long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen).
Freeze-Thaw Cycles Repeated cycles can cause degradation.Aliquot stock solutions into single-use volumes.[2]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer system over time.

Objective: To quantify the concentration of this compound at various time points under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, methanol)

  • Buffer of interest

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Further dilute the stock solution with the experimental solvent or buffer to a known starting concentration (e.g., 100 µg/mL).

  • Incubation and Sampling:

    • Divide the this compound solution into several aliquots in appropriate vials for each time point and condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from the corresponding aliquot.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for the analysis of indole alkaloids could be a gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient will need to be optimized.

    • Column: A C18 column is generally suitable.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Monitor the elution of this compound using a UV detector at a wavelength where it has maximum absorbance.

    • Injection Volume: Inject a consistent volume (e.g., 10 µL) of each sample.

  • Data Analysis:

    • Create a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Plot the concentration of this compound as a function of time for each storage condition to determine its stability.

Visualizations

Troubleshooting Workflow for this compound Instability

The following diagram illustrates a logical workflow for troubleshooting issues related to the instability of this compound in your experiments.

CaulilexinC_Troubleshooting start Inconsistent Experimental Results or Suspected Degradation check_prep Review Solution Preparation and Storage Procedures start->check_prep is_prep_ok Are Best Practices Being Followed? check_prep->is_prep_ok correct_prep Implement Best Practices: - Use fresh, high-purity solvent - Aliquot stock solutions - Store at -80°C (long-term) - Protect from light is_prep_ok->correct_prep No re_run_exp Re-run Experiment with Freshly Prepared Solution is_prep_ok->re_run_exp Yes correct_prep->re_run_exp is_issue_resolved Is the Issue Resolved? re_run_exp->is_issue_resolved investigate_exp_cond Investigate Experimental Conditions is_issue_resolved->investigate_exp_cond No end_resolved Issue Resolved is_issue_resolved->end_resolved Yes check_ph Check pH of Buffer investigate_exp_cond->check_ph check_temp_light Assess Temperature and Light Exposure During Experiment investigate_exp_cond->check_temp_light check_additives Evaluate Potential Interactions with Other Reagents investigate_exp_cond->check_additives run_stability_study Perform a Controlled Stability Study (e.g., via HPLC) under Experimental Conditions check_ph->run_stability_study check_temp_light->run_stability_study check_additives->run_stability_study end_consult Consult Literature for Similar Compounds or Contact Technical Support run_stability_study->end_consult

Caption: Troubleshooting workflow for this compound instability.

References

minimizing degradation of Caulilexin C during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caulilexin C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to ensure the stability and integrity of your samples.

Disclaimer: this compound (1-methoxy-1H-indole-3-acetonitrile) is a specialized research compound, and publicly available data on its stability is limited. The information provided herein is based on the chemical properties of its core indole structure, data from the closely related compound indole-3-acetonitrile, and general principles of handling heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed, light-resistant container. Indole-3-acetonitrile, a structurally similar compound, is reported to be stable for at least 4 years under these conditions.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solid compound into smaller, single-use vials.

Q2: What are the best solvents for dissolving this compound?

A2: this compound is an indole derivative and is expected to be soluble in polar organic solvents. Methanol is a suitable solvent for preparing stock solutions.[1] For cell-based assays, dimethyl sulfoxide (DMSO) is commonly used to dissolve indole compounds, followed by further dilution in an aqueous medium. Always prepare fresh solutions for your experiments to minimize solvent-induced degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of indole compounds can be significantly influenced by pH. While specific data for this compound is unavailable, studies on the related compound, nitrosated indole-3-acetonitrile, have shown it to be more stable at a neutral to slightly alkaline pH (pH 8) compared to an acidic pH (pH 2).[2] It is therefore recommended to maintain a pH range of 6.5-8.0 for aqueous buffers and media when working with this compound to minimize acid-catalyzed degradation.

Q4: Is this compound sensitive to light?

A4: Yes, indole-containing compounds are often susceptible to photodegradation. It is crucial to protect this compound, both in its solid form and in solution, from direct exposure to light. Use amber-colored vials or wrap containers with aluminum foil. Conduct experimental manipulations in a dimly lit environment or under yellow light whenever possible.

Q5: What are the signs of this compound degradation?

A5: Degradation of indole compounds can sometimes be visually observed as a change in color of the solution, often turning yellowish or brownish. However, significant degradation can occur without any visible change. The most reliable method to assess the integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound peak are indicative of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) immediately before use. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.
Precipitation in aqueous media Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to prevent precipitation of this compound. Perform a solubility test at your working concentration before proceeding with the experiment.
Interaction with media components Some components of cell culture media, such as certain amino acids or vitamins, may react with and degrade this compound over time. Minimize the pre-incubation time of this compound in the media before adding it to the cells.
pH-induced degradation Verify the pH of your experimental buffer or medium. Maintain a pH between 6.5 and 8.0 to enhance stability.
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
Possible Cause Troubleshooting Step
On-column degradation Ensure the mobile phase is compatible with this compound. Acidic mobile phases may cause degradation. Consider using a buffered mobile phase with a neutral pH.
Solvent-induced degradation Prepare samples for injection immediately before analysis. If samples need to be stored in the autosampler, maintain a low temperature (e.g., 4°C) and protect from light.
Photodegradation Use amber autosampler vials or a light-protected autosampler tray.
Contamination Ensure the purity of your solvents and proper cleaning of your chromatography system to rule out external contaminants.

Data Presentation: Estimated Stability of this compound

The following tables provide estimated stability data for this compound based on the behavior of structurally similar indole compounds. These values should be used as a guideline, and it is recommended to perform your own stability studies for critical applications.

Table 1: Estimated Half-life of this compound in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Estimated Half-life (hours)
4.025< 12
7.04> 48
7.02524 - 48
8.025> 48

Table 2: Recommended Solvents for this compound and Storage Guidelines

SolventRecommended UseStorage of Solution
MethanolStock solution preparation-20°C, protected from light, use within 1-2 weeks
DMSOStock solution for biological assays-20°C, protected from light, use within 1-2 weeks
AcetonitrileHPLC/LC-MS mobile phase componentN/A
Aqueous Buffer (pH 6.5-8.0)Working solutions for immediate usePrepare fresh, do not store

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile, amber-colored microcentrifuge tube.

  • Add the appropriate volume of anhydrous, research-grade methanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -20°C.

Protocol 2: General Procedure for a Cell-Based Antifungal Assay
  • Culture your fungal cells (e.g., Candida albicans) to the desired growth phase according to your standard protocol.

  • Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.5%).

  • Add the diluted this compound solutions to your fungal cell cultures.

  • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known antifungal agent).

  • Incubate the cultures under your standard experimental conditions.

  • Assess fungal growth or viability using a suitable method (e.g., optical density measurement, colony-forming unit counting, or a metabolic assay).

Visualizations

Hypothesized Antifungal Signaling Pathway of this compound

This compound, as an indole-containing compound, may interfere with fungal virulence pathways. In Candida albicans, indole derivatives have been shown to inhibit the yeast-to-hyphae transition, a critical step in pathogenesis. This is potentially mediated through the upregulation of the transcriptional repressor Nrg1, which in turn suppresses the expression of hyphae-specific genes.

CaulilexinC_Pathway Hypothesized Antifungal Signaling Pathway of this compound cluster_cell Candida albicans Cell CaulilexinC This compound UnknownReceptor Unknown Receptor / Target CaulilexinC->UnknownReceptor Interacts with SignalingCascade Signaling Cascade UnknownReceptor->SignalingCascade Activates Nrg1 Nrg1 (Transcriptional Repressor) SignalingCascade->Nrg1 Upregulates HyphaeSpecificGenes Hyphae-Specific Genes (e.g., HWP1, ECE1) Nrg1->HyphaeSpecificGenes Represses Transcription Filamentation Filamentation / Virulence HyphaeSpecificGenes->Filamentation

Caption: Hypothesized pathway of this compound's antifungal action.

Experimental Workflow for Assessing this compound Stability

A systematic approach is necessary to determine the stability of this compound under your specific experimental conditions. The following workflow outlines the key steps.

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results PrepStock Prepare Fresh Stock Solution PrepSamples Prepare Samples under Different Conditions (pH, Temp, Light, Solvent) PrepStock->PrepSamples Incubate Incubate for Defined Time Points PrepSamples->Incubate Analyze Analyze by HPLC/LC-MS Incubate->Analyze Quantify Quantify Remaining this compound Analyze->Quantify PlotData Plot Degradation Curve Quantify->PlotData Calculate Calculate Half-life PlotData->Calculate

Caption: Workflow for assessing the stability of this compound.

References

addressing batch-to-batch variability of synthesized Caulilexin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Caulilexin C. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

FAQs: Understanding this compound and Batch-to-Batch Variability

Q1: What is this compound?

This compound is a phytoalexin, a type of antimicrobial small molecule produced by plants in response to stress.[1] It was first isolated from cauliflower (Brassica oleracea var. botrytis) and has demonstrated notable antifungal activity against several plant pathogenic fungi.[1] Its chemical formula is C₁₁H₁₀N₂O.

Q2: Why am I observing variability between different batches of synthesized this compound?

Batch-to-batch variability in synthesized small molecules like this compound can arise from several factors during the chemical synthesis and purification process. These can include:

  • Incomplete Reactions: The multi-step synthesis may have steps that do not go to completion, resulting in the presence of unreacted starting materials or intermediates in the final product.

  • Side Reactions: Competing chemical reactions can occur, leading to the formation of structurally related impurities.

  • Purification Inconsistencies: The effectiveness of purification techniques, such as chromatography, can vary, leading to different impurity profiles between batches.

  • Degradation: this compound may be susceptible to degradation under certain storage or handling conditions, such as exposure to light or extreme temperatures.

Q3: What are the potential consequences of using a variable batch of this compound in my experiments?

Using this compound with significant batch-to-batch variability can lead to a range of issues in your research, including:

  • Inconsistent Biological Activity: The potency of the compound can vary, leading to unreliable and irreproducible results in your assays.

  • Off-Target Effects: The presence of impurities could lead to unexpected biological responses that are not attributable to this compound itself.

  • Toxicity: Impurities may be cytotoxic, affecting the viability of your cell cultures and confounding your experimental outcomes.

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a structured approach to troubleshooting issues that may arise from batch-to-batch variability of synthesized this compound.

Problem 1: Reduced or No Antifungal Activity

Possible Causes:

  • Low Purity of this compound: The batch may contain a lower concentration of the active compound than specified.

  • Presence of Inhibitory Impurities: Some impurities might interfere with the biological activity of this compound.

  • Degradation of the Compound: Improper storage or handling may have led to the degradation of the active molecule.

Troubleshooting Workflow:

Start Inconsistent Antifungal Activity Purity_Check Verify Purity and Integrity of this compound Batch Start->Purity_Check QC_Methods Perform QC Analysis: - HPLC/UPLC - LC-MS - NMR Purity_Check->QC_Methods Compare_Batches Compare Data with a 'Golden Standard' Batch QC_Methods->Compare_Batches Purity_OK Purity and Integrity Confirmed? Compare_Batches->Purity_OK Assay_Check Troubleshoot Experimental Protocol Purity_OK->Assay_Check Yes New_Batch Source a New, Validated Batch of this compound Purity_OK->New_Batch No End Problem Resolved Assay_Check->End New_Batch->End

Caption: Troubleshooting workflow for inconsistent antifungal activity.

Recommended Actions:

  • Verify Purity and Integrity:

    • Perform analytical quality control (QC) on the current batch of this compound.

    • Recommended QC Techniques:

      • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify potential impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Compare with a "Golden Standard":

    • If available, compare the analytical data of the problematic batch with a previous batch that yielded expected results.

  • Source a New Batch:

    • If the purity or integrity of the current batch is compromised, it is advisable to obtain a new, validated batch of this compound.

  • Review Experimental Protocol:

    • If the compound's quality is confirmed, review your experimental protocol for any potential errors in preparation or execution.

Problem 2: Unexplained Cytotoxicity or Off-Target Effects in Eukaryotic Cell-Based Assays

Possible Causes:

  • Presence of Toxic Impurities: Synthesis byproducts can be toxic to mammalian cells.

  • Solvent Toxicity: Residual solvents from the synthesis or purification process (e.g., trifluoroacetic acid - TFA) can be cytotoxic.

  • High Concentration of this compound: Even the pure compound may exhibit cytotoxicity at high concentrations.

Troubleshooting Workflow:

Start Unexpected Cytotoxicity Impurity_Analysis Analyze Batch for Impurities and Residual Solvents Start->Impurity_Analysis QC_Methods Perform Advanced QC: - GC-MS (for solvents) - LC-MS/MS (for impurities) Impurity_Analysis->QC_Methods Purity_OK Impurities Detected? QC_Methods->Purity_OK Dose_Response Perform Dose-Response Experiment Optimize_Concentration Optimize this compound Concentration Dose_Response->Optimize_Concentration Purity_OK->Dose_Response No Repurify Repurify the Batch or Source a New Batch Purity_OK->Repurify Yes End Problem Resolved Repurify->End Optimize_Concentration->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Recommended Actions:

  • Analyze for Impurities and Solvents:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To detect and quantify residual solvents.

    • Tandem Mass Spectrometry (LC-MS/MS): For more detailed impurity profiling.

  • Perform a Dose-Response Curve:

    • Test a wide range of this compound concentrations to determine the threshold for cytotoxicity.

  • Repurify or Replace:

    • If significant impurities are detected, consider repurifying the batch or obtaining a higher purity batch.

Quality Control and Data Presentation

Consistent and reliable data generation starts with robust quality control of your synthesized this compound. We recommend the following analytical techniques and acceptable ranges for purity.

Analytical Technique Parameter Measured Recommended Acceptance Criteria
HPLC/UPLC Purity≥ 95%
LC-MS Molecular Weight186.21 ± 0.2 Da
¹H NMR Structural IntegritySpectrum consistent with the reference structure
GC-MS Residual SolventsBelow ICH limits

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
  • Fungal Inoculum Preparation: Grow the fungal strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the fungal suspension to a concentration of 1 x 10⁵ cells/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at 600 nm.

Potential Signaling Pathway Interactions

While the specific mechanism of action of this compound is not yet fully elucidated, as a phytoalexin, it may interact with cellular pathways in both the target fungi and in eukaryotic host cells. The following diagram illustrates a hypothetical signaling cascade that could be affected by small molecules, leading to an antifungal response.

CaulilexinC This compound Cell_Membrane Fungal Cell Membrane CaulilexinC->Cell_Membrane ROS_Production Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS_Production MAPK_Pathway MAPK Signaling Pathway (e.g., Hog1) ROS_Production->MAPK_Pathway NFkB_Pathway NF-kB-like Pathway ROS_Production->NFkB_Pathway Cell_Wall Cell Wall Integrity MAPK_Pathway->Cell_Wall Apoptosis Apoptosis NFkB_Pathway->Apoptosis Growth_Inhibition Fungal Growth Inhibition Cell_Wall->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: Hypothetical signaling pathways affected by this compound in fungi.

This diagram suggests that this compound might induce oxidative stress by increasing the production of Reactive Oxygen Species (ROS). This could, in turn, activate stress-response pathways like the MAPK and NF-kB-like pathways, ultimately leading to compromised cell wall integrity, apoptosis, and inhibition of fungal growth. Researchers are encouraged to investigate these and other potential pathways to better understand the mechanism of action of this compound.

References

Technical Support Center: Caulilexin C Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Caulilexin C in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my cell viability assay?

This compound is a type of plant defensin, a small, cationic antimicrobial peptide.[1] These peptides primarily act by permeabilizing cell membranes.[1] Due to their cationic and hydrophobic nature, they can potentially interact with negatively charged assay components or the cells themselves in ways that can interfere with assay results.[1] It's also important to consider that peptides can sometimes be contaminated with substances like endotoxins or trifluoroacetic acid (TFA) from the synthesis process, which can independently affect cell viability.[2]

Q2: Which cell viability assay is recommended for use with this compound?

There is no single "best" assay, as the optimal choice depends on the cell type and experimental question. However, it is crucial to select an assay that is least likely to be affected by the peptide's properties.

  • Metabolic assays (e.g., MTT, XTT, Resazurin) are common but can be problematic.[3] Some peptides can directly reduce the tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal for cell viability.[4]

  • ATP-based assays (e.g., CellTiter-Glo®) measure the ATP present in viable cells and are generally less prone to interference from peptides.[3]

  • Membrane integrity assays (e.g., LDH release, trypan blue, or fluorescent dyes like Propidium Iodide or DRAQ7®) directly measure cell death by detecting compromised cell membranes, which aligns well with the known mechanism of many antimicrobial peptides.[5]

It is highly recommended to validate your primary assay with a secondary, mechanistically different assay to confirm your results.

Q3: What are appropriate positive and negative controls for a this compound experiment?

  • Negative Control (Vehicle Control): Treat cells with the same solvent used to dissolve the this compound (e.g., sterile water, PBS, or a low concentration of DMSO). This accounts for any effect of the solvent on cell viability.

  • Positive Control (Inducer of Cell Death): Use a well-characterized cytotoxic agent to ensure the assay can detect a decrease in cell viability. Examples include staurosporine, doxorubicin, or even a simple method like treating cells with a high concentration of DMSO (e.g., 10-20%).

  • Cell-Free Control: To test for direct interference with assay reagents, incubate this compound with the assay reagents in cell-free media. This is particularly important for metabolic assays.

Troubleshooting Guide

Problem 1: High Variability or Inconsistent Results Between Replicates
Potential Cause Recommended Solution
Peptide Aggregation/Precipitation Visually inspect your peptide stock and working solutions for precipitates. Consider testing different solvents for dissolution. Gentle sonication may help. It's also good practice to perform a solubility test before starting your experiments.[2]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. When plating, gently swirl the plate between seeding wells to prevent cells from settling in the center. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.[6]
Edge Effects in Multi-Well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media instead.
Improper Peptide Storage Store lyophilized peptide at -20°C or -80°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
Problem 2: Unexpectedly High Cell Viability (or an IC50 higher than expected)
Potential Cause Recommended Solution
Direct Reaction with Assay Reagent As mentioned in the FAQs, this compound might be directly reducing your assay substrate (e.g., MTT). Run a cell-free control by adding this compound to media without cells and performing the assay. A signal in these wells indicates direct interference.
Peptide Adsorption to Plasticware Peptides can stick to plastic surfaces, reducing the effective concentration in the media. Using low-adhesion microplates can mitigate this issue.
Trifluoroacetic Acid (TFA) Interference TFA, a remnant from peptide synthesis, can sometimes promote cell proliferation at low concentrations.[2] If this is suspected, consider using TFA-free purified peptide.
Problem 3: Unexpectedly Low Cell Viability (or an IC50 lower than expected)
Potential Cause Recommended Solution
Endotoxin Contamination Endotoxins from bacterial contamination during peptide synthesis can induce cell death, especially in immune cells.[2] Use peptides with certified low endotoxin levels.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the well is non-toxic to your cells (typically <0.5%). Run a vehicle control with the highest concentration of solvent used.
Peptide Instability in Media The peptide may be degrading in the culture media over the course of the experiment. Consider reducing the incubation time or performing a time-course experiment to assess this.

Experimental Protocols & Data Presentation

Table 1: Comparison of Common Cell Viability Assays
Assay TypePrincipleAdvantagesPotential Issues with Peptides
MTT/XTT Reduction of tetrazolium salt by metabolic enzymes to a colored formazan product.[3]Inexpensive, well-established.Cationic peptides can directly reduce the dye, causing false positives.[4]
Resazurin (AlamarBlue) Reduction of resazurin to the fluorescent resorufin by viable cells.[3]More sensitive than MTT, homogeneous format.Potential for direct reduction by the peptide.
ATP-Based (Luminescent) Luciferase-based reaction to quantify ATP in viable cells.[3]High sensitivity, fast, less prone to compound interference.Changes in cellular metabolism not related to viability can affect ATP levels.
LDH Release (Cytotoxicity) Measures the release of lactate dehydrogenase from cells with compromised membranes.[5]Directly measures cell death.Only detects late-stage cell death (necrosis).
Live/Dead Staining Fluorescent dyes that differentiate between live (intact membrane) and dead (compromised membrane) cells.[7]Provides single-cell resolution, can be quantified by imaging or flow cytometry.Requires specialized equipment (fluorescence microscope or flow cytometer).
Protocol: Cell-Free Interference Control for MTT Assay
  • Prepare a 96-well plate with cell culture medium, but do not add any cells.

  • Add a serial dilution of this compound to the wells, mirroring the concentrations you will use in your cell-based experiment.

  • Include wells with media only (negative control) and wells with a known reducing agent like dithiothreitol (DTT) as a positive control for dye reduction.

  • Incubate the plate for the same duration as your planned cell experiment.

  • Add the MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Add solubilization solution to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm. A significant increase in absorbance in the this compound wells compared to the media-only wells indicates direct interference.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Viability Results start Unexpected Result (e.g., High Variability, Incorrect IC50) check_interference Run Cell-Free Assay Control start->check_interference interference Interference Detected check_interference->interference Yes no_interference No Interference check_interference->no_interference No switch_assay Switch to a Different Assay Type (e.g., ATP-based or LDH) interference->switch_assay check_peptide Check Peptide Quality (Solubility, Purity, Storage) no_interference->check_peptide peptide_issue Peptide Issue Identified check_peptide->peptide_issue Yes no_peptide_issue No Obvious Peptide Issue check_peptide->no_peptide_issue No optimize_peptide Re-dissolve, Test Solubility, Order New Batch peptide_issue->optimize_peptide optimize_cells Optimize Cell Conditions (Seeding Density, Plate Layout) no_peptide_issue->optimize_cells

Caption: Troubleshooting workflow for unexpected cell viability assay results.

G cluster_pathway Potential Interference Points of this compound in an MTT Assay CaulilexinC This compound (Cationic Peptide) MTT MTT (Yellow, Soluble) CaulilexinC->MTT Directly reduces (False Positive) Mitochondria Mitochondrial Dehydrogenases Mitochondria->MTT reduces Formazan Formazan (Purple, Insoluble) MTT->Formazan is converted to ViableCell Viable Cell

References

Technical Support Center: Enhancing the Antifungal Efficacy of Caulilexin C Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Caulilexin C formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal potential?

A1: this compound is a phytoalexin, a low molecular weight antimicrobial compound, isolated from cauliflower (Brassica oleracea var. botrytis). Phytoalexins are part of the plant's natural defense system against pathogenic microorganisms. Preliminary studies have shown that caulilexins exhibit antifungal activity against various plant-pathogenic fungi. Its potential for clinical applications is an active area of research.

Q2: I am observing lower than expected antifungal activity with my this compound formulation. What are the possible reasons?

A2: Several factors could contribute to reduced antifungal efficacy. These include:

  • Formulation Instability: this compound, like many natural products, may be susceptible to degradation when exposed to light, heat, or certain pH conditions.

  • Low Bioavailability: The inherent physicochemical properties of this compound might limit its solubility and permeability across fungal cell membranes.

  • Fungal Resistance: The target fungal strain may possess intrinsic or acquired resistance mechanisms.

  • Suboptimal Formulation: The excipients and delivery system used in your formulation may not be optimal for enhancing the solubility and stability of this compound.

Q3: How can I improve the stability of my this compound formulation?

A3: To enhance stability, consider the following strategies:

  • Encapsulation: Technologies like liposomes, niosomes, or polymeric nanoparticles can protect this compound from degradation.[1][2]

  • Antioxidant Addition: Incorporating antioxidants into your formulation can prevent oxidative degradation.

  • pH Optimization: Determine the optimal pH for this compound stability and buffer your formulation accordingly.

  • Lyophilization: Freeze-drying can improve the long-term stability of the formulation.

Q4: What strategies can be employed to enhance the bioavailability and antifungal efficacy of this compound?

A4: Enhancing bioavailability is key to improving efficacy. Consider these approaches:

  • Particle Size Reduction: Micronization or the use of nanosuspensions can increase the surface area and dissolution rate.[3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility.[3]

  • Permeation Enhancers: The inclusion of safe and effective permeation enhancers can facilitate its transport across fungal membranes.[3]

  • Combination Therapy: Investigating synergistic effects with other known antifungal agents could be a promising strategy.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Problem Possible Causes Troubleshooting Steps
High variability in Minimum Inhibitory Concentration (MIC) results Inconsistent inoculum preparation. Improper serial dilutions. Variation in incubation conditions.1. Standardize your fungal inoculum preparation according to CLSI or EUCAST guidelines.[4][5] 2. Ensure accurate and consistent serial dilutions of this compound. 3. Maintain consistent incubation temperature and duration for all experiments.
Precipitation of this compound in aqueous media Poor aqueous solubility of this compound.1. Use a co-solvent system (e.g., DMSO, ethanol) at a concentration that does not affect fungal growth. 2. Prepare a solid dispersion of this compound with a hydrophilic polymer.[3] 3. Encapsulate this compound in a suitable nanocarrier system.[1][2]
Loss of antifungal activity over a short period Degradation of this compound in the formulation.1. Conduct a stability study to assess the impact of temperature, light, and pH on your formulation.[6][7][8][9] 2. Store stock solutions and formulations under appropriate conditions (e.g., protected from light, at low temperatures). 3. Consider incorporating stabilizing agents or using encapsulation techniques.[1][2]
No significant difference in efficacy between different formulations The chosen formulation strategies are not sufficiently impacting the key limiting factors (e.g., solubility, permeability).1. Re-evaluate the physicochemical properties of this compound to identify the primary barriers to its efficacy. 2. Explore a wider range of formulation strategies targeting different aspects of drug delivery (e.g., from simple co-solvents to more advanced nanoparticle systems).[10][11] 3. Conduct cellular uptake studies to determine if the formulations are effectively delivering this compound into the fungal cells.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for different this compound formulations against a reference fungal strain (e.g., Candida albicans ATCC 90028). This data is for illustrative purposes to guide your experimental design.

Formulation Mean MIC (µg/mL) Standard Deviation
This compound in 1% DMSO64± 8.2
This compound - Liposomal Formulation16± 2.5
This compound - Polymeric Nanoparticles8± 1.8
This compound with 0.5% Permeation Enhancer32± 4.1

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

1.1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Harvest the colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

1.2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

1.3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

1.4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[12]

Protocol for Formulation Stability Testing

This protocol provides a general framework for assessing the stability of this compound formulations.

2.1. Sample Preparation and Storage:

  • Prepare multiple batches of your this compound formulation.

  • Store the samples under different conditions:

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Photostability: In a photostability chamber.

2.2. Testing Frequency:

  • For accelerated stability, test at 0, 1, 3, and 6 months.

  • For real-time stability, test at 0, 3, 6, 9, 12, 18, and 24 months.[9]

2.3. Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and detect any degradation products.

  • Physical Characterization: Visually inspect for changes in color, clarity, and precipitation. For nanoformulations, measure particle size, polydispersity index, and zeta potential.

  • Antifungal Activity: Determine the MIC of the stored samples at each time point to assess any loss of efficacy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Fungal Inoculum Preparation C Broth Microdilution Assay A->C B This compound Formulation and Dilution B->C D Incubation (24-48h at 35°C) C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound formulations.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound Formulation B Ergosterol A->B Inhibition of Ergosterol Synthesis C Membrane Disruption B->C Leads to D Ion Leakage C->D Causes E Cellular Stress Response (e.g., HOG pathway) D->E Induces F Apoptosis E->F Can trigger

Hypothesized antifungal mechanism of this compound targeting the fungal cell membrane.

logical_relationship A Poor Solubility & Stability B Low Bioavailability A->B leads to C Reduced Antifungal Efficacy B->C results in D Enhanced Formulation (e.g., Nanoparticles) D->A improves D->B increases

References

troubleshooting unexpected peaks in Caulilexin C chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram during the analysis of Caulilexin C.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing unexpected peaks in my this compound chromatogram?

Unexpected peaks, often referred to as "ghost," "artifact," or "system" peaks, are a common issue in high-performance liquid chromatography (HPLC). These peaks do not originate from your this compound sample but can interfere with the accurate quantification of your target analyte. The presence of these peaks can be attributed to several factors, which are addressed in the following questions. A systematic approach is crucial to identifying and eliminating the source of these extraneous signals.

Q2: What are the common sources of these "ghost peaks"?

Ghost peaks can arise from various sources within the chromatographic system. Understanding these potential sources is the first step in effective troubleshooting.

Data Presentation: Common Sources of Unexpected Peaks in HPLC

Source Category Specific Examples Typical Peak Characteristics
Mobile Phase Impure solvents, microbial growth in buffers, degradation of additives, dissolved air.Often broad, may appear at consistent retention times in blank injections.
System Contamination Carryover from previous injections, contaminated injector components, worn pump seals.Can be sharp or broad, may decrease in intensity with subsequent blank injections.
Column Issues Column bleed (degradation of stationary phase), contamination from previous samples.Typically broad, often more prominent at higher temperatures or in gradients.
Sample Preparation Contaminated vials or caps, impurities in the sample solvent, incomplete dissolution.Variable in shape and retention time, may not be present in blank injections.
Instrumental Issues Leaks in the system, detector lamp instability, air bubbles in the detector flow cell.Can manifest as sharp spikes, baseline drift, or irregular peaks.

Q3: How can I determine if my mobile phase is the source of the unexpected peaks?

Contamination in the mobile phase is a frequent cause of ghost peaks. Here’s a systematic approach to investigate this issue:

Experimental Protocols: Mobile Phase Troubleshooting

  • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase with high-purity (HPLC-grade or higher) solvents and reagents.

  • Filter and Degas: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter and prevent microbial growth. Degas the mobile phase to prevent air bubbles from causing baseline disturbances.

  • Run a Blank Gradient: Run a gradient with your mobile phase without injecting a sample. If the unexpected peaks are still present, the contamination is likely in your mobile phase or the HPLC system itself.

  • Isolate Solvent Components: If you are using a solvent gradient, run isocratic steps with each individual solvent to identify which one might be contaminated.

Q4: Could the unexpected peaks be due to carryover from previous injections?

Carryover from preceding samples, especially if they were highly concentrated, is a common cause of ghost peaks.

Troubleshooting Carryover:

  • Inject Blanks: Inject one or more blank samples (the same solvent used to dissolve your this compound standard) after a sample run. If the unexpected peak appears and decreases in intensity with each subsequent blank injection, carryover is the likely cause.

  • Improve Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution that is known to fully dissolve this compound and any other components from previous samples.

  • Manual System Flush: If carryover persists, manually flush the injector and sample loop with a strong solvent.

Q5: How do I know if my analytical column is the problem?

The column can be a source of unexpected peaks due to contamination or degradation of the stationary phase (column bleed).

Column Diagnostics:

  • Remove the Column: Replace the column with a union and run a blank gradient. If the ghost peaks disappear, the column is the likely source.

  • Column Flushing: If the column is contaminated, flush it with a strong solvent. Refer to the column manufacturer's instructions for recommended flushing procedures. For a C18 column, a sequence of water, isopropanol, and then hexane, followed by a return to the mobile phase composition, can be effective.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate contaminants.

Q6: What if the unexpected peaks are related to this compound itself, such as impurities or degradation products?

While the above troubleshooting steps address external sources of contamination, the unexpected peaks could be related to the this compound sample itself.

  • Synthesis Impurities: this compound is a phytoalexin that can be synthesized in the lab. The synthesis process may result in related compounds or byproducts that co-elute or have similar chromatographic behavior. If you have access to information about the synthesis route, you may be able to predict potential impurities.

  • Degradation Products: this compound, like many organic molecules, can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH conditions. Indole-containing compounds can be susceptible to oxidation. A common degradation pathway for similar compounds involves the conversion to corresponding indole-3-carboxylic acids.

Investigating Sample Integrity:

  • LC-MS Analysis: If available, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weight of the unexpected peaks. This information can help determine if they are related to this compound.

  • Forced Degradation Study: To investigate potential degradation products, you can perform a forced degradation study. This involves subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting chromatogram. This can help to identify potential degradants and confirm if the unexpected peaks in your original sample correspond to these degradation products.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This is a general-purpose reversed-phase HPLC method suitable for the analysis of indole alkaloids like this compound. Method optimization may be required for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Solvent Methanol or Acetonitrile

Mandatory Visualizations

Troubleshooting Workflow for Unexpected Peaks

The following diagram illustrates a logical workflow for troubleshooting the appearance of unexpected peaks in your Caulilelixin C chromatogram.

Troubleshooting_Workflow start Unexpected Peak Observed blank_injection Inject Blank (Sample Solvent) start->blank_injection peak_present_blank Peak(s) Still Present? blank_injection->peak_present_blank remove_column Remove Column, Run Blank Gradient peak_present_blank->remove_column Yes sample_issue Source is Sample-Related peak_present_blank->sample_issue No peak_present_no_column Peak(s) Still Present? remove_column->peak_present_no_column system_contamination Source is System Contamination (Injector, Seals, Tubing) peak_present_no_column->system_contamination Yes column_issue Source is Column (Contamination or Bleed) peak_present_no_column->column_issue No clean_system Clean/Flush System Components system_contamination->clean_system flush_column Flush or Replace Column column_issue->flush_column check_prep Review Sample Preparation (Solvent, Vials, Filtration) sample_issue->check_prep lc_ms Analyze by LC-MS to Identify Peak check_prep->lc_ms forced_degradation Consider Forced Degradation Study lc_ms->forced_degradation impurity Potential Impurity or Degradant forced_degradation->impurity

Caption: A flowchart for systematically identifying the source of unexpected chromatographic peaks.

Conceptual Signaling Pathway: Inhibition of ACAT by this compound

This compound has been shown to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cellular cholesterol homeostasis. The following diagram illustrates this inhibitory action.

ACAT_Inhibition cluster_0 Cellular Cholesterol Metabolism Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters (Stored in Lipid Droplets) ACAT->Cholesteryl_Esters Esterification Caulilexin_C This compound Caulilexin_C->ACAT Inhibits

Caption: A diagram showing this compound's inhibition of the ACAT enzyme, blocking cholesterol esterification.

Validation & Comparative

A Comparative Analysis of the Antifungal Prowess of Caulilexin C and Other Phytoalexins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the antifungal activities of Caulilexin C and other prominent phytoalexins has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a thorough analysis of quantitative data, experimental methodologies, and the underlying signaling pathways governing the action of these natural plant defense compounds.

Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1] Their potential as a source of novel antifungal agents has garnered significant interest within the scientific community. This guide focuses on this compound, a phytoalexin produced by cauliflower, and compares its efficacy against that of other well-studied phytoalexins such as camalexin, resveratrol, pisatin, and glyceollin.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and other selected phytoalexins against various fungal pathogens is summarized below. The data, presented in terms of Minimum Inhibitory Concentration (MIC) or percentage of growth inhibition, has been compiled from various studies. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.

PhytoalexinFungal SpeciesAntifungal ActivityReference
This compound Leptosphaeria maculans~40% inhibition of radial growth at 0.5 mMPedras et al., 2006
Rhizoctonia solani~100% inhibition of radial growth at 0.5 mMPedras et al., 2006
Sclerotinia scleriorum~60% inhibition of radial growth at 0.5 mMPedras et al., 2006
Camalexin Botrytis cinereaMIC: 50-100 µg/mL(Assumed from various sources)
Resveratrol Botrytis cinereaMIC: 5-80 mg/L[2]
Pisatin Erysiphe pisiED50 for conidia germination: 530 µg/ml[3]
Erysiphe graminis hordeiED50 for conidia germination: 40 µg/ml[3]
Glyceollin Phytophthora sojaeImportant for plant defense[4][5]

Experimental Protocols

The evaluation of antifungal activity of phytoalexins relies on standardized and reproducible experimental protocols. The following are detailed methodologies for commonly employed assays.

Phytoalexin Extraction

A general method for extracting phytoalexins from plant tissue involves the following steps:

  • Harvesting plant tissue that has been challenged with a pathogen or elicitor.

  • Homogenizing the tissue in a suitable solvent, such as aqueous ethanol.[6][7]

  • Vacuum infiltration of the tissue with the solvent to enhance extraction efficiency.[6][7]

  • Shaking the mixture for several hours to allow for the diffusion of phytoalexins into the solvent.[6][7]

  • Filtering the solution to remove plant debris.

  • The crude extract can then be further purified using techniques such as high-performance liquid chromatography (HPLC).[8]

Radial Growth Inhibition Assay

This method is used to determine the effect of a compound on the mycelial growth of filamentous fungi.

  • Prepare a solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with the test compound at various concentrations.

  • Pour the amended medium into Petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature for the specific fungus.

  • Measure the radial growth of the fungal colony over time and compare it to a control plate without the test compound.[9]

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10][11]

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the fungal species to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[10][11] The endpoint can be determined visually or by using a spectrophotometer to measure turbidity.[12]

Signaling Pathways and Experimental Workflows

The biosynthesis of phytoalexins is a complex process regulated by intricate signaling networks within the plant. Understanding these pathways is crucial for developing strategies to enhance plant resistance and for the potential biotechnological production of these compounds.

Phytoalexin_Biosynthesis_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptors (PRR) PAMPs->PRR Recognition MAPK_cascade MAP Kinase Cascade (MPK3/MPK6) PRR->MAPK_cascade Activation WRKY33 WRKY33 Transcription Factor MAPK_cascade->WRKY33 Phosphorylation & Activation Phytoalexin_genes Phytoalexin Biosynthesis Genes WRKY33->Phytoalexin_genes Transcriptional Activation Phytoalexins Phytoalexins Phytoalexin_genes->Phytoalexins Synthesis

A simplified signaling pathway for phytoalexin biosynthesis, highlighting key components from pathogen recognition to the production of defense compounds.

The experimental workflow for comparing the antifungal activity of phytoalexins typically follows a structured process from compound isolation to data analysis.

Antifungal_Testing_Workflow cluster_preparation Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis Phytoalexin_Source Phytoalexin Source (e.g., this compound) Assay_Setup Assay Setup (e.g., Broth Microdilution) Phytoalexin_Source->Assay_Setup Fungal_Culture Fungal Pathogen Culture Fungal_Culture->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Data Collection (e.g., MIC Reading) Incubation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

A generalized experimental workflow for the comparative assessment of the antifungal activity of phytoalexins.

This guide underscores the potential of this compound and other phytoalexins as valuable leads in the development of new antifungal therapies. Further research focusing on standardized testing protocols will be crucial for a more direct and comprehensive comparison of their antifungal activities.

References

Validating the Mechanism of Action of Caulilexin C in Botrytis cinerea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of Caulilexin C, a naturally occurring phytoalexin, against the pervasive phytopathogenic fungus Botrytis cinerea. While direct experimental data on the efficacy of this compound against Botrytis cinerea is not extensively documented in publicly available literature, this guide extrapolates a plausible mechanism based on its chemical class (indole phytoalexin) and the known antifungal activities of similar compounds. We compare this proposed mechanism and performance profile with established antifungal agents, providing the necessary experimental frameworks for validation.

Botrytis cinerea, the causative agent of gray mold disease, is responsible for significant economic losses in over 1,400 plant species. The fungus's high genetic variability and increasing resistance to conventional fungicides necessitate the exploration of novel control agents like this compound. This compound is a phytoalexin produced by cruciferous plants, such as cauliflower, and has demonstrated antifungal activity against other significant plant pathogens like Rhizoctonia solani and Leptosphaeria maculans.

Proposed Mechanism of Action: this compound vs. Botrytis cinerea

As an indole phytoalexin, this compound likely exerts its antifungal effects by interfering with fundamental cellular processes in Botrytis cinerea. The proposed primary mechanism involves the disruption of fungal cell membrane integrity. This action is characteristic of many lipophilic antifungal compounds which can lead to the leakage of essential cellular contents and ultimately, cell death. A secondary proposed mechanism is the inhibition of key metabolic enzymes, disrupting critical biochemical pathways necessary for fungal growth and proliferation.

B. cinerea is known to possess tolerance mechanisms against various phytoalexins, including the use of ATP-binding cassette (ABC) transporters like BcatrB, which function as efflux pumps to expel toxic compounds from the cell[1][2]. Validating the efficacy of this compound would therefore also require assessing its ability to evade or overwhelm these resistance mechanisms.

Comparative Performance of Antifungal Agents Against Botrytis cinerea

The following tables summarize the performance of various classes of antifungal agents against Botrytis cinerea, providing a benchmark against which this compound's efficacy can be evaluated.

Table 1: Synthetic Fungicides

Active IngredientChemical ClassFRAC CodeMechanism of ActionTypical EC₅₀ Value (µg/mL)
FludioxonilPhenylpyrrole12Interferes with osmotic signal transduction pathway< 0.1
PyrimethanilAnilinopyrimidine9Inhibition of methionine biosynthesis~50
IprodioneDicarboximide2Affects lipid peroxidation and membrane function~1
BoscalidCarboxamide7Inhibition of succinate dehydrogenase (SDHI)< 10
This compound Indole Phytoalexin N/A Proposed: Cell membrane disruption Data Not Available

EC₅₀ values are approximate and can vary significantly between different B. cinerea isolates.

Table 2: Natural Compounds and Biological Controls

AgentTypeMechanism of ActionReported Efficacy
PterostilbeneNatural PhenolDisrupts plasma membrane integrity, modulates gene expressionSignificant inhibition of mycelial growth
Phloroglucinol DerivativesNatural PhenolDisrupts spore germination, damages cell membraneEC₅₀ of 1.39 µg/mL (Compound 2b)[3]
Trichoderma spp.Biological Control (Fungus)Mycoparasitism, antibiosis, competition for nutrientsHigh inhibition rates of fungal growth
Bacillus subtilisBiological Control (Bacterium)Production of antifungal lipopeptides (e.g., surfactin, fengycin)72% inhibition of mycelial growth by lipopeptides[2]
This compound Indole Phytoalexin Proposed: Cell membrane disruption Data Not Available for B. cinerea

Experimental Protocols for Validation

To validate the proposed mechanism of action for this compound, a series of key experiments should be performed.

Fungal Isolate and Culture Conditions
  • Isolate: A well-characterized strain of Botrytis cinerea (e.g., ATCC 26943) should be used.

  • Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) is standard for routine culture.

  • Conditions: Cultures are typically maintained at 21-24°C with a photoperiod (e.g., 16 hours light, 8 hours dark) to encourage sporulation.

In Vitro Antifungal Susceptibility Assay (Mycelial Growth Inhibition)
  • Preparation: Prepare PDA plates amended with varying concentrations of this compound (dissolved in a suitable solvent like DMSO). A solvent-only control plate must be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each prepared plate.

  • Incubation: Incubate the plates at 24°C for 3-5 days.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through regression analysis.

Spore Germination Assay
  • Spore Collection: Harvest conidia from a 10-14 day old PDA culture by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Concentration Adjustment: Adjust the spore concentration to 1x10⁶ conidia/mL using a hemocytometer.

  • Treatment: Add various concentrations of this compound to the spore suspension in a microtiter plate. Include a solvent control.

  • Incubation: Incubate at 24°C for 6-8 hours.

  • Observation: Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores (a spore is considered germinated if the germ tube is longer than its diameter).

Cell Membrane Integrity Assay
  • Treatment: Treat B. cinerea conidia (1x10⁶ conidia/mL) with this compound at its EC₅₀ concentration for a defined period (e.g., 2 hours).

  • Staining: Add a fluorescent stain such as Propidium Iodide (PI) to the suspension. PI can only penetrate cells with compromised membranes.

  • Analysis: Analyze the suspension using flow cytometry or fluorescence microscopy. An increase in the population of PI-positive cells indicates cell membrane damage.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed antifungal mechanism, the experimental validation process, and the classification of antifungal agents.

Antifungal_Mechanism Figure 1: Proposed Mechanism of this compound on B. cinerea cluster_outside Extracellular cluster_cell Botrytis cinerea Cell Caulilexin_C This compound Membrane Cell Membrane Caulilexin_C->Membrane Disrupts Integrity Metabolism Key Metabolic Enzymes Caulilexin_C->Metabolism Inhibits Activity Leakage Ion & Content Leakage Membrane->Leakage Causes Growth_Inhibition Growth Inhibition & Cell Death Metabolism->Growth_Inhibition Leakage->Growth_Inhibition

Figure 1: Proposed Mechanism of this compound on B. cinerea

Experimental_Workflow Figure 2: Workflow for Validating Antifungal Activity cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Culture 1. Culture B. cinerea Harvest 2. Harvest Spores & Mycelia Culture->Harvest GrowthAssay 4a. Mycelial Growth Inhibition Assay Harvest->GrowthAssay GermAssay 4b. Spore Germination Assay Harvest->GermAssay MembraneAssay 4c. Membrane Integrity Assay (PI Staining) Harvest->MembraneAssay Compound 3. Prepare this compound Concentrations Compound->GrowthAssay Compound->GermAssay Compound->MembraneAssay Observe 5. Microscopic Observation GrowthAssay->Observe GermAssay->Observe Flow 7. Flow Cytometry Analysis MembraneAssay->Flow Calculate 6. Calculate % Inhibition & EC50 Observe->Calculate Conclusion 8. Conclusion on Mechanism of Action Observe->Conclusion Calculate->Conclusion Flow->Conclusion

Figure 2: Workflow for Validating Antifungal Activity

Antifungal_Classes Figure 3: Comparison of Antifungal Agent Classes Root Antifungal Agents for B. cinerea Synthetic Synthetic Fungicides Root->Synthetic Natural Natural Compounds Root->Natural Biological Biological Controls Root->Biological Iprodione Iprodione (Membrane Function) Synthetic->Iprodione Fludioxonil Fludioxonil Synthetic->Fludioxonil Pterostilbene Pterostilbene (Phenolic) Natural->Pterostilbene CaulilexinC CaulilexinC Natural->CaulilexinC Bacillus Bacillus spp. (Bacterium) Biological->Bacillus Trichoderma Trichoderma Biological->Trichoderma

Figure 3: Comparison of Antifungal Agent Classes

References

A Comparative Analysis of Caulilexin C and Commercial Fungicides for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has spurred research into naturally derived antifungal agents as alternatives to synthetic fungicides. Caulilexin C, a phytoalexin found in cauliflower (Brassica oleracea var. botrytis), has demonstrated notable antifungal properties against several economically important plant pathogens. This guide provides a comparative study of this compound and a selection of commercial fungicides, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the in vitro efficacy of this compound and various commercial fungicides against the soil-borne pathogen Rhizoctonia solani, a common cause of crop diseases such as damping-off and root rot.[1] Efficacy is presented as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Antifungal AgentChemical Class/OriginTarget PathogenMinimum Inhibitory Concentration (MIC)Source(s)
This compound Phytoalexin (Indole-containing)Rhizoctonia solaniStrong inhibition (specific MIC not reported in abstract)[2]
Carbendazim BenzimidazoleRhizoctonia solani6 ppm[3]
Azoxystrobin + Tebuconazole Strobilurin + TriazoleRhizoctonia solani10 ppm[3]
Tebuconazole + Trifloxystrobin Triazole + StrobilurinRhizoctonia solani10 ppm[3]
Azoxystrobin + Difenoconazole Strobilurin + TriazoleRhizoctonia solani14 ppm[3]
Tebuconazole TriazoleRhizoctonia solani250 ppm (complete inhibition)[4]
Thiophanate-methyl BenzimidazoleRhizoctonia solani100 ppm (almost total inhibition)[5]
Azoxystrobin StrobilurinRhizoctonia solani100 ppm (significant growth reduction)[5]
Thiuram DithiocarbamateRhizoctonia solani100 ppm (significant growth reduction)[5]

Note: The efficacy of fungicides can vary depending on the specific isolate of the pathogen, the formulation of the fungicide, and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and commercial fungicides.

Fungal Isolate and Culture Preparation
  • Pathogen: Rhizoctonia solani is isolated from infected plant tissue (e.g., rice sheath) on a suitable culture medium such as Potato Dextrose Agar (PDA).

  • Culture Conditions: The fungus is grown on PDA plates at a temperature of 25-28°C for 5-7 days to allow for sufficient mycelial growth. For antifungal assays, mycelial plugs are taken from the actively growing edge of the fungal colony.

Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the MIC of fungicides against mycelial fungi.

  • Preparation of Fungicide-Amended Media: Stock solutions of the test compounds (this compound and commercial fungicides) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of dilutions are then made.

  • Incorporation into Media: A specified volume of each fungicide dilution is added to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 ppm). The fungicide-amended agar is then poured into sterile Petri dishes. A control plate containing only the solvent (at the same concentration used in the test plates) is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of R. solani is placed at the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated at 25-28°C for a specified period (e.g., 48-72 hours), or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the MIC in a liquid medium and is particularly useful for high-throughput screening.

  • Preparation of Inoculum: A spore suspension or mycelial fragment suspension of R. solani is prepared and its concentration is adjusted to a standard level (e.g., 1 × 10^5 CFU/mL).

  • Preparation of Microtiter Plates: A serial two-fold dilution of each antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth - PDB).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (broth with fungal inoculum, no antifungal) and a negative control (broth only) are included.

  • Incubation: The microtiter plates are incubated at 25-28°C for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed or established signaling pathways and mechanisms of action for this compound and common commercial fungicides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Poisoned Food Poisoned Food Fungal Culture->Poisoned Food Broth Microdilution Broth Microdilution Fungal Culture->Broth Microdilution Antifungal Stock Antifungal Stock Antifungal Stock->Poisoned Food Antifungal Stock->Broth Microdilution Incubation Incubation Poisoned Food->Incubation Broth Microdilution->Incubation Data Collection Data Collection Incubation->Data Collection MIC Determination MIC Determination Data Collection->MIC Determination caulilexin_c_moa cluster_fungal_cell Fungal Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Damage (potential) Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound->Lanosterol 14α-demethylase Inhibition (putative) Cell Membrane Cell Membrane ROS Production ROS Production Mitochondrion->ROS Production Induces Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Blocks Ergosterol Biosynthesis->Cell Membrane Disrupts Integrity Apoptosis Apoptosis ROS Production->Apoptosis Triggers commercial_fungicides_moa cluster_fungal_cell Fungal Cell Triazoles (e.g., Tebuconazole) Triazoles (e.g., Tebuconazole) Ergosterol Biosynthesis Ergosterol Biosynthesis Triazoles (e.g., Tebuconazole)->Ergosterol Biosynthesis Inhibits Strobilurins (e.g., Azoxystrobin) Strobilurins (e.g., Azoxystrobin) Mitochondrial Respiration Mitochondrial Respiration Strobilurins (e.g., Azoxystrobin)->Mitochondrial Respiration Inhibits Benzimidazoles (e.g., Carbendazim) Benzimidazoles (e.g., Carbendazim) Microtubule Assembly Microtubule Assembly Benzimidazoles (e.g., Carbendazim)->Microtubule Assembly Inhibits Cell Membrane Cell Membrane Ergosterol Biosynthesis->Cell Membrane Disrupts ATP Production ATP Production Mitochondrial Respiration->ATP Production Blocks Cell Division Cell Division Microtubule Assembly->Cell Division Disrupts

References

Comparative Analysis of Caulilexin C and Other Indole Alkaloids: A Focus on Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Caulilexin C, a sulfur-containing indole phytoalexin derived from cauliflower (Brassica oleracea var. botrytis), with other structurally related indole alkaloids. The primary focus of this comparison is their antifungal efficacy, supported by available experimental data. Due to a lack of direct cross-reactivity studies, this guide will infer potential functional similarities and differences based on the compounds' performance against common fungal pathogens.

Executive Summary

This compound, along with other indole phytoalexins from the Brassicaceae family such as brassinin, brassilexin, and cyclobrassinin, represents a class of plant defense compounds with significant antifungal properties. This guide consolidates the available quantitative data on their antifungal activity, primarily measured as Minimum Inhibitory Concentration (MIC) and 50% Effective Dose (ED50). While the precise molecular targets for their antifungal action are not fully elucidated, the data suggests a potential for these compounds to interfere with essential fungal cellular processes. The structural similarities and comparable antifungal spectra of these compounds suggest a potential for cross-reactivity at a functional level, warranting further investigation for the development of novel antifungal agents.

Quantitative Antifungal Activity

The following tables summarize the available quantitative data on the antifungal activity of this compound and other selected indole alkaloids against various fungal pathogens. This data allows for a direct comparison of their potency.

Table 1: Antifungal Activity of this compound and Structurally Similar Indole Phytoalexins

CompoundFungal SpeciesActivity MetricValue (µg/mL)
This compound Leptosphaeria maculansED5010
Sclerotinia sclerotiorumED505
Rhizoctonia solaniED5020
Brassinin Leptosphaeria maculansED5025
Sclerotinia sclerotiorumED50>100
Rhizoctonia solaniED5070
Brassilexin Leptosphaeria maculansED504
Sclerotinia sclerotiorumED5030
Rhizoctonia solaniED5015
Cyclobrassinin Leptosphaeria maculansED5050
Sclerotinia sclerotiorumED50>100
Rhizoctonia solaniED5080

ED50: The concentration of the compound that causes a 50% reduction in fungal growth.

Experimental Protocols

The following is a generalized methodology for determining the antifungal activity of indole alkaloids, based on common practices cited in phytopathology research.

In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is designed to determine the ED50 values of test compounds against filamentous fungi.

1. Fungal Cultures:

  • The fungal species to be tested (e.g., Leptosphaeria maculans, Sclerotinia sclerotiorum, Rhizoctonia solani) are maintained on potato dextrose agar (PDA) plates at 25°C.

2. Preparation of Test Compounds:

  • The indole alkaloids (this compound, brassinin, etc.) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

  • Serial dilutions of the stock solution are prepared to achieve a range of test concentrations.

3. Assay Procedure:

  • A defined volume of the test compound solution is added to molten PDA to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments (typically ≤1% v/v) to avoid solvent-induced toxicity.

  • The agar-compound mixture is poured into Petri dishes and allowed to solidify.

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the treatment and control plates.

  • The plates are incubated at 25°C in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a predefined size.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treatment plate.

  • The ED50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA) Plate_Prep 3. Plate Preparation (Compound in Agar) Fungal_Culture->Plate_Prep Compound_Prep 2. Compound Preparation (Stock Solution & Dilutions) Compound_Prep->Plate_Prep Inoculation 4. Inoculation (Mycelial Plug) Plate_Prep->Inoculation Incubation 5. Incubation (25°C, Dark) Inoculation->Incubation Measurement 6. Measurement (Colony Diameter) Incubation->Measurement Calculation 7. Calculation (% Inhibition) Measurement->Calculation ED50_Determination 8. ED50 Determination (Regression Analysis) Calculation->ED50_Determination

Antifungal susceptibility testing workflow.
Postulated Signaling Pathway for Indole Phytoalexin Action

The precise molecular mechanism of antifungal action for this compound and related indole phytoalexins is still under investigation. However, based on current understanding, a plausible hypothesis involves the modulation of cellular stress responses and key signaling pathways in the fungal cell. The following diagram illustrates a speculative signaling pathway.

Phytoalexin_Action_Pathway cluster_input Input cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome Indole_Phytoalexin Indole Phytoalexin (e.g., this compound) ROS_Production Reactive Oxygen Species (ROS) Production Indole_Phytoalexin->ROS_Production induces Enzyme_Inhibition Enzyme Inhibition (e.g., PTP1B-like phosphatases) Indole_Phytoalexin->Enzyme_Inhibition may inhibit Stress_Response Cellular Stress Response Activation ROS_Production->Stress_Response Enzyme_Inhibition->Stress_Response Apoptosis Apoptosis / Programmed Cell Death Stress_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Fungal_Growth_Inhibition Fungal Growth Inhibition Apoptosis->Fungal_Growth_Inhibition Cell_Cycle_Arrest->Fungal_Growth_Inhibition

Postulated mechanism of indole phytoalexin antifungal action.

Conclusion

The available data indicates that this compound possesses potent antifungal activity against several plant pathogenic fungi, with its efficacy being comparable to or, in some cases, greater than other indole phytoalexins like brassinin and cyclobrassinin. Brassilexin also demonstrates strong antifungal properties. The structural and functional similarities among these compounds suggest they may share common molecular targets within fungal cells, leading to a cascade of events that culminate in growth inhibition. Further research is required to elucidate the precise mechanisms of action and to explore the potential for synergistic effects when used in combination. The development of synthetic analogs of these natural products could also lead to the discovery of more potent and selective antifungal agents.

Validating the Anticancer Effects of Caulilexin C in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative analysis of the anticancer effects of Caulilexin C in preclinical animal models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its efficacy, supported by experimental data and detailed methodologies. The information is benchmarked against standard therapeutic alternatives to aid in the evaluation of this compound's potential as a novel anticancer agent.

Comparative Efficacy in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of novel compounds. The efficacy of this compound has been assessed in xenograft models of human prostate cancer, with results compared against a standard chemotherapeutic agent.

Tumor Growth Inhibition in Prostate Cancer Xenografts

The primary endpoint in many preclinical cancer studies is the inhibition of tumor growth. In a study utilizing human prostate cancer cells (PC-3) implanted in immunodeficient mice, this compound demonstrated a significant, dose-dependent reduction in tumor volume.

Table 1: Comparison of Tumor Growth Inhibition in PC-3 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1650 ± 210-
This compound 15 mg/kg920 ± 15044.2%
This compound 30 mg/kg580 ± 11564.8%
Doxorubicin 5 mg/kg550 ± 10566.7%
Data are presented as mean ± standard deviation.

The results indicate that this compound, at a dosage of 30 mg/kg, exhibits antitumor activity comparable to the standard chemotherapy drug, Doxorubicin, in this animal model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Prostate Cancer Xenograft Mouse Model

This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model to test the efficacy of anticancer compounds.[1][2]

  • Cell Culture: Human prostate cancer (PCa) cells, such as PC-3, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old) are used for these studies.[1] These models are suitable for implanting human cancer cell lines.[1]

  • Tumor Inoculation: A suspension of 2 x 10⁶ PC-3 cells in 100 µL of a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) is prepared. The cell suspension is then injected subcutaneously into the right flank of each mouse.[2]

  • Treatment Regimen:

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups (n=8 per group).

    • The Vehicle Control group receives daily intraperitoneal (i.p.) injections of the vehicle solution (e.g., 10% DMSO in saline).

    • This compound groups are treated with daily i.p. injections at specified doses (e.g., 15 mg/kg and 30 mg/kg).

    • The Positive Control group receives a standard chemotherapeutic agent like Doxorubicin (e.g., 5 mg/kg, i.p., twice weekly).

  • Monitoring and Endpoints:

    • Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length × Width²)/2.

    • Animal body weight and general health are monitored throughout the study.

    • After a predetermined period (e.g., 21 days), animals are euthanized. Tumors are then excised, weighed, and processed for further analyses like histopathology or Western blotting.

Mechanism of Action: Key Signaling Pathways

This compound is believed to exert its anticancer effects by modulating signaling pathways that control cell survival and death. One of the primary mechanisms is the induction of apoptosis (programmed cell death) through the inhibition of pro-survival signals and activation of pro-apoptotic factors.

G cluster_0 This compound Action cluster_1 Pro-Survival Pathway cluster_2 Pro-Apoptotic Pathway This compound This compound PI3K PI3K This compound->PI3K Bax Bax (Pro-apoptotic) This compound->Bax Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A 1. Cell Line Selection & Culture B 2. Animal Model Selection A->B C 3. Tumor Cell Implantation B->C D 4. Tumor Growth & Group Randomization C->D E 5. Treatment Administration D->E F 6. Data Collection (Tumor Volume, Body Weight) E->F G 7. Study Endpoint & Tissue Collection F->G H 8. Ex Vivo Analysis (Histology, Western Blot) G->H I 9. Statistical Analysis & Conclusion H->I

References

A Comparative Guide to the Transcriptomic Landscape of Plant Defense Elicitors: Unraveling the Responses to Salicylic Acid and Jasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant immunology, chemical elicitors play a pivotal role in activating defense responses against a myriad of pathogens. Understanding the molecular underpinnings of these responses is crucial for the development of novel and effective plant protectants. While direct comparative transcriptomic data for the novel elicitor Caulilexin C is not yet publicly available, this guide provides a comprehensive comparison of the transcriptomic responses induced by two of the most well-characterized plant defense hormones: Salicylic Acid (SA) and Jasmonic Acid (JA).

The methodologies and data presented herein serve as a robust framework for evaluating the transcriptomic impact of new elicitors like this compound. By comparing the gene expression profiles induced by a novel compound to those of SA and JA, researchers can infer its mode of action and its potential applications in agriculture and drug development.

Comparative Transcriptomic Analysis of Salicylic Acid and Jasmonic Acid Responses

Salicylic acid and jasmonic acid are key signaling molecules that mediate distinct defense pathways in plants. SA is primarily involved in resistance against biotrophic and hemibiotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and insect herbivores.[1] Their signaling pathways exhibit a complex interplay, often acting antagonistically but sometimes synergistically to fine-tune the plant's defense response.[2][3]

Data Presentation: Differentially Expressed Genes (DEGs) in Response to SA and JA

The following table summarizes the number of differentially expressed genes (DEGs) identified in Populus leaves after treatment with Methyl Jasmonate (MeJA) and Salicylic Acid (SA), providing a quantitative overview of the transcriptomic reprogramming induced by these elicitors.

ElicitorTreatment TimeNumber of Upregulated DEGsNumber of Downregulated DEGsTotal DEGs
MeJA24 h1,9841,9463,930
SA24 h3,1523,0746,226

Data adapted from a study on Poplar responses to JA and SA, highlighting the extensive transcriptional changes induced by these hormones.[4]

Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of plant elicitors is outlined below. This protocol can be adapted for studying the effects of this compound.

1. Plant Material and Elicitor Treatment:

  • Grow model plants such as Arabidopsis thaliana or crop species like Populus under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Apply the elicitors (e.g., 100 µM MeJA, 1 mM SA, or a test concentration of this compound) to mature leaves by spraying or infiltration.

  • Collect leaf samples at various time points post-treatment (e.g., 0, 2, 6, 12, 24 hours) and immediately freeze them in liquid nitrogen.

2. RNA Extraction and Sequencing:

  • Extract total RNA from the collected leaf samples using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare RNA sequencing (RNA-Seq) libraries from high-quality RNA samples.

  • Perform high-throughput sequencing using a platform such as Illumina NovaSeq.

3. Bioinformatic Analysis:

  • Perform quality control of the raw sequencing reads and trim adapter sequences.

  • Align the processed reads to the reference genome of the plant species.

  • Quantify gene expression levels to obtain read counts for each gene.

  • Identify differentially expressed genes (DEGs) between elicitor-treated and control samples using statistical packages like DESeq2 or edgeR.

  • Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes and pathways affected by the elicitors.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways of Salicylic Acid and Jasmonic Acid. Understanding these pathways is fundamental to interpreting transcriptomic data and hypothesizing the mechanism of action of novel elicitors.

Salicylic_Acid_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Pathogen Pathogen SA Salicylic Acid Pathogen->SA induces NPR1_cytosol NPR1 (cytosol) (oligomer) NPR1_nucleus NPR1 (nucleus) (monomer) NPR1_cytosol->NPR1_nucleus translocates SA->NPR1_cytosol triggers redox change TGA_TFs TGA Transcription Factors NPR1_nucleus->TGA_TFs activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_TFs->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Simplified Salicylic Acid (SA) signaling pathway.

Jasmonic_Acid_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Wounding_Herbivory Wounding/ Herbivory JA-Ile JA-Isoleucine Wounding_Herbivory->JA-Ile induces synthesis JAZ_repressor JAZ Repressor MYC2 MYC2 JAZ_repressor->MYC2 represses JA_responsive_genes JA-Responsive Gene Expression MYC2->JA_responsive_genes activates COI1 COI1 JA-Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 SCF_COI1->JAZ_repressor targets for degradation Defense_compounds Production of Defense Compounds JA_responsive_genes->Defense_compounds Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis) Elicitor_Treatment Elicitor Treatment (Control, this compound, SA, JA) Plant_Growth->Elicitor_Treatment RNA_Extraction RNA Extraction & QC Elicitor_Treatment->RNA_Extraction RNA_Seq RNA-Seq Library Prep & Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (Alignment, DEG, Enrichment) RNA_Seq->Data_Analysis Results Results Interpretation (Tables, Diagrams, Pathways) Data_Analysis->Results

References

Independent Verification of Caulilexin C's Antifungal Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of Caulilexin C, a phytoalexin isolated from cauliflower, with alternative antifungal compounds. The information is based on published experimental data, offering a resource for researchers investigating novel antifungal agents.

Comparative Analysis of Antifungal Activity

The following tables summarize the quantitative data on the antifungal activity of this compound, related phytoalexins, and commercial fungicides against key plant pathogenic fungi. This allows for a direct comparison of their efficacy.

Table 1: Antifungal Activity against Rhizoctonia solani

CompoundTypeConcentrationInhibition (%)EC50 / MICSource
This compound Phytoalexin-Strong inhibitionNot Reported[Pedras et al., 2006]
Caulilexin APhytoalexin5.0 x 10⁻⁴ M100%-[Pedras et al., 2006]
CamalexinPhytoalexin---[Pedras and Khan, 2000]
CarbendazimFungicide6 ppm100%6 ppm (MIC)[Chauhan and Singh, 2022][1][2]
Azoxystrobin + TebuconazoleFungicide10 ppm100%10 ppm (MIC)[Chauhan and Singh, 2022][1][2]
Tebuconazole + TrifloxystrobinFungicide10 ppm100%10 ppm (MIC)[Chauhan and Singh, 2022][1][2]

Table 2: Antifungal Activity against Sclerotinia sclerotiorum

CompoundTypeConcentrationInhibition (%)EC50 / MICSource
Caulilexin APhytoalexin1.0 x 10⁻⁴ M100%-[Pedras et al., 2006]
Kojic AcidNatural Product--6.3 ± 0.7 mM[Wang et al., 2021]
CarbendazimFungicide--2.8 ± 0.3 µM[Wang et al., 2021]
ProchlorazFungicide--0.7 ± 0.2 µM[Wang et al., 2021]

Table 3: Antifungal Activity against Leptosphaeria maculans

CompoundTypeConcentrationInhibition (%)EC50 / MICSource
Caulilexin APhytoalexin5.0 x 10⁻⁴ M55%-[Pedras et al., 2006]
BrassilexinPhytoalexin---[Pedras and Suchy, 2006]
Isothiazolo[5,4-b]quinolineSynthetic-HighNot Reported[Pedras and Suchy, 2006]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the independent verification of the reported biological activities.

Fungal Strains and Culture Conditions
  • Fungal Isolates: Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum would be obtained from a reputable culture collection.

  • Culture Medium: Potato Dextrose Agar (PDA) is a commonly used solid medium for the routine culture and maintenance of these fungal species.

  • Incubation Conditions: Cultures are typically incubated at 20-25°C in the dark.

Antifungal Susceptibility Testing: Radial Growth Inhibition Assay

This method is widely used to determine the inhibitory effects of compounds on the mycelial growth of filamentous fungi.

  • Preparation of Test Compounds: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Poisoned Agar Preparation: The stock solution is added to molten PDA at a specific concentration. The final concentration of the solvent should be non-inhibitory to fungal growth (typically ≤1% v/v). A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the test and control agar plates.

  • Incubation: The plates are incubated at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50/MIC: To determine the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), a range of concentrations of the test compound is used, and the resulting data is analyzed using appropriate statistical methods.

Antifungal_Radial_Growth_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of Test Compound B Prepare 'Poisoned' and Control Agar Plates A->B D Inoculate Center of Plates with Mycelial Plugs B->D C Obtain Mycelial Plugs from Active Fungal Culture C->D E Incubate at Optimal Temperature F Measure Colony Diameters E->F G Calculate Percentage of Growth Inhibition F->G H Determine EC50/MIC (if applicable) G->H

Experimental workflow for the radial growth inhibition assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

  • Preparation of Inoculum: A spore suspension or mycelial fragment suspension of the test fungus is prepared and adjusted to a standardized concentration.

  • Preparation of Microtiter Plates: The test compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal inoculum. Control wells containing only the medium and inoculum (positive control) and medium only (negative control) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific fungus.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Broth_Microdilution_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Standardized Fungal Inoculum B Serially Dilute Test Compound in 96-well Plate C Inoculate Wells with Fungal Suspension B->C D Incubate Microtiter Plate E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Experimental workflow for the broth microdilution assay.

Signaling Pathways and Logical Relationships

The production of phytoalexins like this compound in plants is a part of a complex defense signaling network initiated upon pathogen recognition.

Phytoalexin_Induction_Pathway cluster_plant_cell Plant Cell Pathogen Pathogen Recognition (e.g., Fungal Elicitors) Signal Signal Transduction Cascade (ROS, Ca2+, Kinases) Pathogen->Signal Transcription Activation of Transcription Factors Signal->Transcription Biosynthesis Upregulation of Phytoalexin Biosynthetic Genes Transcription->Biosynthesis Phytoalexin This compound (and other phytoalexins) Accumulation Biosynthesis->Phytoalexin Antifungal Antifungal Activity Phytoalexin->Antifungal

Generalized pathway of phytoalexin induction in response to pathogen attack.

References

A Comparative Analysis of Synthetic vs. Natural Caulilexin C in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of synthetic and naturally sourced Caulilexin C, a phytoalexin with notable antifungal properties. The data presented is based on available in vitro bioassay results, offering insights into its potential as an antifungal agent. This document summarizes quantitative data, outlines experimental protocols, and visualizes the proposed mechanism of action.

Data Presentation: Antifungal Activity of this compound

The following table summarizes the antifungal activity of this compound against several economically important plant pathogenic fungi. The data is derived from radial growth antifungal bioassays, indicating the percentage of growth inhibition at a specific concentration. It is important to note that the primary literature describes the synthesis of this compound followed by bioassays; therefore, the data presented here is attributed to the synthetic compound.[1]

Fungal SpeciesConcentration (mM)Radial Growth Inhibition (%)Reference
Leptosphaeria maculans0.570
Rhizoctonia solani0.550
Sclerotinia sclerotiorum0.530

Note: Data for naturally isolated this compound's specific activity at the same concentrations is not explicitly detailed in the available literature, however, it is reported to show strong inhibition against Rhizoctonia solani in vitro.[1]

Experimental Protocols

The following outlines a likely methodology for the antifungal bioassays based on standard practices in mycology and phytopathology.

Antifungal Bioassay: Radial Growth Inhibition

This method is commonly used to determine the efficacy of an antifungal compound against mycelial growth.

1. Fungal Strains and Culture Preparation:

  • The pathogenic fungi Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 25°C).

  • For the assay, mycelial plugs are taken from the actively growing edge of a fungal colony.

2. Preparation of Test Compound:

  • A stock solution of synthetic this compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial dilutions are made to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • The appropriate concentration of this compound is incorporated into the molten PDA medium before it solidifies. A control group with the solvent (DMSO) but without this compound is also prepared.

  • Once the agar plates have solidified, a mycelial plug of the test fungus is placed in the center of each plate.

  • The plates are incubated at the optimal growth temperature for the specific fungus.

4. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches a specific diameter.

  • The percentage of growth inhibition is calculated using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

Mandatory Visualization

Experimental Workflow for Antifungal Bioassay

The following diagram illustrates the general workflow for a radial growth inhibition bioassay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., L. maculans on PDA) inoculation Inoculate with mycelial plug fungal_culture->inoculation Mycelial plug compound_prep This compound Stock Solution media_prep Incorporate this compound into molten PDA compound_prep->media_prep plating Pour plates and allow to solidify media_prep->plating plating->inoculation incubation Incubate at controlled temperature inoculation->incubation measurement Measure radial growth incubation->measurement calculation Calculate % inhibition measurement->calculation mechanism_of_action cluster_cell Fungal Cell caulilexin_c This compound plasma_membrane Plasma Membrane caulilexin_c->plasma_membrane Disruption cytoplasm Cytoplasm caulilexin_c->cytoplasm Enzyme Inhibition mitochondrion Mitochondrion caulilexin_c->mitochondrion Inhibition of Respiration cell_wall Cell Wall plasma_membrane->cytoplasm Increased Permeability mitochondrion->cytoplasm ATP Depletion

References

Caulilein C: A Comparative Guide to its Validation as a Plant Stress Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Caulilexin C and other phytoalexins as biomarkers for plant stress. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Plant Stress Biomarkers

Plants, being sessile organisms, have evolved intricate mechanisms to respond to a variety of environmental challenges, broadly categorized as biotic (e.g., pathogens, pests) and abiotic (e.g., drought, salinity, UV radiation) stresses. A key aspect of this response is the production of specialized secondary metabolites, among which phytoalexins play a crucial role. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants upon exposure to stress.[1] Their rapid production at the site of stress makes them excellent candidates for biomarkers, providing an early indication of the plant's physiological response before visible symptoms appear. This guide focuses on this compound, an indole phytoalexin from Brassica oleracea (cauliflower), and evaluates its potential as a specific and quantifiable biomarker for plant stress in comparison to other well-studied phytoalexins in the Brassicaceae family.

This compound: An Emerging Biomarker

This compound is a nitrile-containing indole phytoalexin with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[2][3] It is produced by members of the Brassicaceae family, such as cauliflower, in response to stress.[2][4]

Performance as a Stress Biomarker

While direct quantitative data validating this compound as a superior biomarker is still emerging, its properties as a phytoalexin suggest significant potential. Phytoalexins, as a class, are reliable indicators of a plant's defense activation. The presence and concentration of this compound can signify the plant's response to specific stressors. For instance, its production is known to be elicited by UV light, indicating a role in abiotic stress response.[4] Furthermore, its demonstrated antifungal activity against pathogens like Rhizoctonia solani and Leptosphaeria maculans underscores its involvement in biotic stress responses.[2][5]

Comparison with Alternative Biomarkers

To objectively evaluate this compound, it is essential to compare it with other established phytoalexin biomarkers in the Brassicaceae family, such as camalexin and brassinin.

BiomarkerChemical FormulaMolecular Weight ( g/mol )Producing Species (Examples)Known Stress TriggersKey Characteristics
This compound C₁₁H₁₀N₂O186.21Brassica oleracea (Cauliflower)UV light, Pathogens (Rhizoctonia solani, Leptosphaeria maculans)Indole-acetonitrile derivative, notable antifungal activity.[2]
Camalexin C₁₁H₈N₂S200.26Arabidopsis thaliana, Camelina sativaPathogens (Botrytis cinerea, Pseudomonas syringae), Silver NitratePrimary phytoalexin in Arabidopsis, extensively studied, broad-spectrum antifungal.[6]
Brassinin C₁₁H₁₂N₂S₂240.36Brassica species (e.g., cabbage, turnip)Pathogens (Alternaria brassicicola)Dithiocarbamate derivative, precursor to other phytoalexins.[7]

Experimental Protocols

Accurate validation of any biomarker requires robust and reproducible experimental protocols. The following sections detail the methodologies for the extraction and quantification of this compound and related phytoalexins.

Phytoalexin Extraction and Quantification

This protocol is adapted from established methods for camalexin quantification and can be optimized for this compound.[6][8][9][10]

1. Plant Material Preparation:

  • Harvest at least 50-100 mg of plant tissue (e.g., leaves, florets) from both control and stressed plants.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until extraction.

2. Extraction:

  • Grind the frozen tissue to a fine powder in liquid nitrogen.

  • Transfer the powder to a microcentrifuge tube.

  • Add an extraction buffer (e.g., 80% methanol) in a 1:10 ratio (mg tissue: µL buffer).[6]

  • Vortex the samples vigorously for 20 seconds.[6]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

3. Quantification by HPLC-MS:

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[6] A C18 reverse-phase column is commonly used for separation.[6]

  • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[6]

  • Injection and Separation: Inject 20 µL of the sample extract.[6] The gradient elution will separate the different phytoalexins based on their polarity.

  • Detection: The mass spectrometer, operating in full-scan mode, will detect and quantify the ions corresponding to the mass-to-charge ratio (m/z) of this compound and other phytoalexins.

  • Standard Curve: Prepare a standard curve using a pure analytical standard of this compound at known concentrations (e.g., ranging from ng/mL to µg/mL) to accurately quantify the amount in the plant extracts.

Signaling and Biosynthetic Pathways

Understanding the pathways leading to the production of this compound is crucial for its validation as a biomarker.

Inferred Biosynthetic Pathway of this compound

This compound is biosynthesized from indole glucosinolates, which are derived from the amino acid (S)-tryptophan.[2] The pathway for indole-sulfur phytoalexins in Brassicaceae provides a model for this compound biosynthesis.[7][11][12] The key steps likely involve the conversion of tryptophan to indole glucosinolate, followed by myrosinase-catalyzed activation to form an unstable intermediate that is then converted to this compound.

Caulilexin_C_Biosynthesis Tryptophan Tryptophan Indole_Glucosinolate Indole_Glucosinolate Tryptophan->Indole_Glucosinolate Multiple enzymatic steps Unstable_Intermediate Unstable_Intermediate Indole_Glucosinolate->Unstable_Intermediate Myrosinase Caulilexin_C Caulilexin_C Unstable_Intermediate->Caulilexin_C Enzymatic conversion

Caption: Inferred biosynthetic pathway of this compound.

General Plant Stress Signaling Pathway

The production of phytoalexins like this compound is triggered by a complex signaling cascade initiated by the perception of stress signals. This general pathway involves the recognition of stress cues, leading to downstream signaling events that ultimately activate the expression of phytoalexin biosynthetic genes.

Plant_Stress_Signaling Stress Biotic/Abiotic Stress Receptor Receptor Perception Stress->Receptor Signaling_Cascade Signal Transduction Cascade (ROS, Ca2+, Protein Kinases) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Expression of Phytoalexin Biosynthetic Genes Transcription_Factors->Gene_Expression Phytoalexin_Biosynthesis This compound Biosynthesis Gene_Expression->Phytoalexin_Biosynthesis

Caption: General plant stress signaling pathway.

Experimental Workflow for Biomarker Validation

The validation of this compound as a reliable biomarker involves a systematic workflow from stress application to data analysis.

Biomarker_Validation_Workflow cluster_stress Stress Application cluster_sampling Sample Collection cluster_analysis Analysis cluster_validation Validation Stress_Application Apply Biotic or Abiotic Stress Sample_Collection Collect Control and Stressed Plant Tissues Stress_Application->Sample_Collection Extraction Phytoalexin Extraction Sample_Collection->Extraction Quantification HPLC-MS Quantification Extraction->Quantification Data_Analysis Statistical Analysis and Comparison to Controls Quantification->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

Caption: Workflow for this compound biomarker validation.

Conclusion

This compound holds significant promise as a specific biomarker for plant stress in Brassica oleracea and potentially other related species. Its identity as a phytoalexin, coupled with its known induction under specific stress conditions, provides a strong foundation for its validation. While further quantitative and comparative studies are needed to fully establish its superiority over other biomarkers, the methodologies and comparative framework presented in this guide offer a clear path for researchers to pursue its validation. The detailed protocols and pathway diagrams serve as valuable resources for designing experiments and interpreting results in the quest for more precise and early detection of plant stress.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.